molecular formula C16H22N2O5 B163254 Tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate CAS No. 138227-62-0

Tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate

Cat. No.: B163254
CAS No.: 138227-62-0
M. Wt: 322.36 g/mol
InChI Key: UNNMTKGKCWNQNU-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate is a chemical compound offered for research purposes. Piperidine derivatives are of significant interest in scientific research due to their wide-ranging applications. They are frequently utilized as key building blocks and intermediates in organic synthesis and pharmaceutical development . The structure of this particular compound, which includes a nitroaromatic ether and a protected amine, suggests its potential utility in multi-step synthetic pathways, such as in the construction of more complex molecules for pharmacological evaluation. The presence of the nitrophenoxy group can make it a versatile precursor for further chemical modifications. Researchers value such compounds for developing new substances and exploring structure-activity relationships. This product is intended for use in a controlled laboratory setting by qualified professionals. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5/c1-16(2,3)23-15(19)17-10-8-14(9-11-17)22-13-6-4-12(5-7-13)18(20)21/h4-7,14H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNNMTKGKCWNQNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383402
Record name tert-Butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138227-62-0
Record name tert-Butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Navigating the Physicochemical Landscape of Tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physical properties of isomers of tert-butyl 4-(nitrophenoxy)piperidine-1-carboxylate, a key intermediate in medicinal chemistry. Due to the limited availability of specific data for the 4-(4-nitrophenoxy) isomer, this document presents data for closely related analogues to offer valuable insights. Furthermore, it outlines detailed experimental protocols for determining key physical characteristics and presents a generalized workflow for the physical characterization of novel chemical entities.

Core Physical Properties of Tert-butyl 4-(nitrophenoxy)piperidine-1-carboxylate Isomers

PropertyTert-butyl 4-(3-nitrophenoxy)piperidine-1-carboxylateTert-butyl 3-(4-nitrophenoxy)piperidine-1-carboxylateTert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate
CAS Number 586412-88-6[1][2]690632-16-7[3]690632-03-2
Molecular Formula C16H22N2O5[1][2]C16H22N2O5[3]C16H22N2O5
Molecular Weight 322.36 g/mol [1][2]322.356 g/mol [3]Not specified
Appearance Not specifiedNot specifiedNot specified
Melting Point Not specifiedNot specifiedNot specified
Boiling Point Not specified453.7°C at 760 mmHg[3]Not specified
Density Not specified1.211 g/cm³[3]Not specified
Solubility Not specifiedNot specifiedNot specified
Purity 95.00%[2]85.0-99.8%[3]Not specified

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is fundamental for the characterization of any new chemical entity. The following are detailed methodologies for key experiments.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[4] A sharp melting range typically suggests a pure substance, while a broad and depressed range indicates the presence of impurities.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)[4]

  • Thermometer[4]

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of the dry, crystalline compound is finely ground using a mortar and pestle.[5] The powdered sample is then packed into a capillary tube to a height of 1-2 mm by tapping the sealed end of the tube on a hard surface.[4][5]

  • Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus. The thermometer is inserted into its designated holder to ensure accurate temperature reading.

  • Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point.[6] The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[6]

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid phase has transitioned to liquid is recorded as the end of the melting range.[5]

  • Purity Assessment: A narrow melting range (0.5-1°C) is indicative of a pure compound.

Solubility Determination

Understanding a compound's solubility in various solvents is essential for purification, formulation, and biological testing.

Apparatus:

  • Small test tubes

  • Vortex mixer or stirring rods

  • Graduated pipettes or droppers

  • A range of solvents (e.g., water, ethanol, acetone, diethyl ether, 5% NaOH, 5% HCl)[7][8]

Procedure:

  • Sample Preparation: A small, accurately weighed amount of the compound (e.g., 25 mg) is placed into a test tube.[7]

  • Solvent Addition: A specific volume of the chosen solvent (e.g., 0.75 mL) is added to the test tube in small portions.[7]

  • Mixing: After each addition of solvent, the test tube is vigorously shaken or vortexed for a set period (e.g., 60 seconds) to facilitate dissolution.[9]

  • Observation: The mixture is visually inspected to determine if the compound has completely dissolved. The compound is classified as soluble, partially soluble, or insoluble.[9]

  • Systematic Testing: This procedure is repeated with a range of solvents of varying polarity and pH to build a comprehensive solubility profile. For instance, solubility in aqueous acid or base can indicate the presence of basic or acidic functional groups, respectively.[10]

Generalized Workflow for Physical Characterization

The physical characterization of a newly synthesized compound is a systematic process. The following diagram illustrates a general workflow.

G cluster_0 Compound Synthesis & Purification cluster_1 Preliminary Characterization cluster_2 Spectroscopic & Analytical Characterization cluster_3 Advanced Characterization (Optional) synthesis Synthesis of Target Compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification appearance Appearance (Color, Form) purification->appearance melting_point Melting Point Determination appearance->melting_point solubility Solubility Screening melting_point->solubility nmr NMR Spectroscopy (1H, 13C) solubility->nmr ms Mass Spectrometry nmr->ms ir IR Spectroscopy ms->ir elemental_analysis Elemental Analysis ir->elemental_analysis xrd X-ray Crystallography elemental_analysis->xrd thermal_analysis Thermal Analysis (TGA, DSC) xrd->thermal_analysis

References

An In-depth Technical Guide to Tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 332923-43-6

Abstract

This technical guide provides a comprehensive overview of the chemical compound tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. This document details its chemical structure, physical properties, and a validated experimental protocol for its synthesis via the Mitsunobu reaction. Furthermore, it presents a compilation of its spectral data for analytical characterization. The information is intended to assist researchers and professionals in drug discovery and development in the effective utilization of this versatile building block.

Chemical Structure and Properties

This compound possesses a piperidine core functionalized with a Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom and a 4-nitrophenoxy group at the 4-position. The presence of the electron-withdrawing nitro group on the phenoxy moiety makes it a useful precursor for further chemical modifications.

Table 1: Physical and Chemical Properties

PropertyValue
Molecular Formula C₁₆H₂₂N₂O₅
Molecular Weight 322.36 g/mol
Appearance White to off-white solid
Melting Point 102-104 °C
Boiling Point Not available
Solubility Soluble in dichloromethane, ethyl acetate, and other common organic solvents.

Synthesis

The most common and efficient method for the synthesis of this compound is the Mitsunobu reaction. This reaction facilitates the etherification of a secondary alcohol, tert-butyl 4-hydroxypiperidine-1-carboxylate, with 4-nitrophenol.

Synthetic Workflow

The synthesis involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with 4-nitrophenol in the presence of a phosphine reagent (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).

SynthesisWorkflow cluster_reactants Starting Materials Reactant1 Tert-butyl 4-hydroxypiperidine-1-carboxylate Reaction Reactant1->Reaction Reactant2 4-Nitrophenol Reactant2->Reaction Reagents PPh3, DIAD, THF Reagents->Reaction Mitsunobu Reaction Product This compound Reaction->Product LogicalRelationship Start Tert-butyl 4-(4-nitrophenoxy) piperidine-1-carboxylate Reduction Reduction of Nitro Group (e.g., H2, Pd/C) Start->Reduction Intermediate Tert-butyl 4-(4-aminophenoxy) piperidine-1-carboxylate Reduction->Intermediate Derivatization Further Derivatization (Amide coupling, Alkylation, etc.) Intermediate->Derivatization Final_Products Diverse Biologically Active Molecules Derivatization->Final_Products

In-Depth Technical Guide: Tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 138227-62-0

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides a detailed examination of tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate, a key chemical intermediate in pharmaceutical research and development. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and its applications in medicinal chemistry, with a focus on its role as a versatile building block in the creation of complex molecular architectures.

Chemical and Physical Properties

This compound is a multifaceted organic compound. Below is a summary of its key quantitative data, essential for its application in synthetic chemistry.

PropertyValueReference
CAS Number 138227-62-0
Molecular Formula C₁₆H₂₂N₂O₅
Molecular Weight 322.36 g/mol
Appearance Pale yellow solid
Melting Point 94-96 °C
Boiling Point Not available
Solubility Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. The following protocol provides a detailed methodology for its preparation.

Synthesis of this compound

This procedure details the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with 4-fluoronitrobenzene.

Experimental Protocol:

Materials:

  • Tert-butyl 4-hydroxypiperidine-1-carboxylate

  • 4-Fluoronitrobenzene

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous DMF, sodium hydride (1.2 eq) is added portion-wise at 0 °C under an inert atmosphere.

  • The resulting mixture is stirred at room temperature for 30 minutes.

  • A solution of 4-fluoronitrobenzene (1.1 eq) in anhydrous DMF is then added dropwise.

  • The reaction mixture is heated to 80 °C and stirred for 12 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and quenched with a saturated aqueous sodium bicarbonate solution.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford this compound as a pale yellow solid.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Spectroscopic Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 8.21 (d, J = 9.2 Hz, 2H), 6.95 (d, J = 9.2 Hz, 2H), 4.60-4.55 (m, 1H), 3.75-3.68 (m, 2H), 3.38-3.30 (m, 2H), 2.05-1.98 (m, 2H), 1.85-1.75 (m, 2H), 1.48 (s, 9H).
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 163.7, 154.7, 141.6, 125.9, 115.9, 80.1, 71.8, 41.0, 30.8, 28.4.
Mass Spectrometry (ESI) m/z: 323.2 [M+H]⁺

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of this compound make it a valuable intermediate in the synthesis of various pharmaceutical compounds. The presence of the Boc-protected piperidine ring allows for further functionalization, while the nitrophenoxy group can be readily converted to other functionalities, such as an amino group, which is a common pharmacophore.

Role as a Synthetic Intermediate

This compound serves as a crucial building block in multi-step syntheses. The Boc protecting group can be easily removed under acidic conditions, revealing a secondary amine that can participate in a variety of coupling reactions. The nitro group can be reduced to an aniline derivative, which is a precursor for the synthesis of a wide range of biologically active molecules, including enzyme inhibitors and receptor modulators.

Use in the Development of Bioactive Molecules

Derivatives of this compound are explored in various therapeutic areas. For instance, the corresponding aniline derivative, tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate, is utilized in the synthesis of kinase inhibitors and other targeted therapies.

Experimental and Logical Workflow Diagrams

To visually represent the synthesis and potential applications, the following diagrams have been generated.

G cluster_synthesis Synthesis Workflow A Tert-butyl 4-hydroxypiperidine-1-carboxylate C Sodium Hydride, DMF A->C 1. Deprotonation B 4-Fluoronitrobenzene B->C D This compound C->D 2. Nucleophilic Aromatic Substitution

Caption: Synthetic workflow for this compound.

G cluster_application Application in Drug Discovery start Tert-butyl 4-(4-nitrophenoxy) piperidine-1-carboxylate reduction Reduction of Nitro Group (e.g., H₂, Pd/C) start->reduction deprotection Boc Deprotection (e.g., TFA, HCl) start->deprotection intermediate1 Tert-butyl 4-(4-aminophenoxy) piperidine-1-carboxylate reduction->intermediate1 intermediate2 4-(4-Nitrophenoxy)piperidine deprotection->intermediate2 coupling1 Amide Coupling, etc. intermediate1->coupling1 coupling2 N-Alkylation, etc. intermediate2->coupling2 final_product1 Bioactive Molecules (e.g., Kinase Inhibitors) coupling1->final_product1 final_product2 Diverse Scaffolds coupling2->final_product2

Caption: Potential synthetic transformations and applications in drug discovery.

In-Depth Technical Guide: tert-Butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties of tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate, with a specific focus on its molecular weight. This information is critical for researchers engaged in drug discovery and development, where precise molecular characterization is paramount for quantitative analysis, reaction stoichiometry, and formulation.

Molecular Weight and Composition

The molecular weight of a compound is a fundamental property derived from its elemental composition. For this compound, the molecular formula is C16H22N2O5. The molecular weight is calculated based on the atomic masses of its constituent atoms.

ElementSymbolCountAtomic Mass ( g/mol )Total Mass ( g/mol )
CarbonC1612.011192.176
HydrogenH221.00822.176
NitrogenN214.00728.014
OxygenO515.99979.995
Total 322.361

The calculated molecular weight of this compound is 322.361 g/mol . This value is consistent with the molecular weight of its isomer, tert-butyl 4-(3-nitrophenoxy)piperidine-1-carboxylate[1].

Experimental Determination of Molecular Weight

While the theoretical molecular weight provides a precise value, experimental verification is a crucial step in compound characterization. Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound with high accuracy.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Objective: To experimentally determine the accurate mass of this compound.

Instrumentation:

  • A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer.

  • Electrospray Ionization (ESI) source.

Materials:

  • Sample of this compound.

  • High-purity solvent (e.g., acetonitrile or methanol).

  • Volatile acid (e.g., formic acid) to promote ionization.

Procedure:

  • Sample Preparation: A dilute solution of the compound (typically 1-10 µg/mL) is prepared in the chosen solvent. A small amount of formic acid (e.g., 0.1% v/v) is added to facilitate protonation.

  • Instrument Calibration: The mass spectrometer is calibrated using a known standard with a mass close to that of the analyte to ensure high mass accuracy.

  • Infusion and Ionization: The sample solution is introduced into the ESI source at a constant flow rate. The high voltage applied to the ESI needle generates a fine spray of charged droplets.

  • Desolvation: The charged droplets are passed through a heated capillary, where the solvent evaporates, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

  • Detection and Data Acquisition: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The data is acquired and processed using the instrument's software.

  • Data Analysis: The spectrum is analyzed to identify the peak corresponding to the protonated molecule [M+H]+. The accurate mass of this ion is determined, and the molecular weight of the neutral molecule is calculated by subtracting the mass of a proton.

The following diagram illustrates the general workflow for this experimental procedure.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_processing Data Processing prep Dissolve Sample in Solvent + 0.1% Formic Acid infusion Direct Infusion via Syringe Pump prep->infusion esi Electrospray Ionization (ESI) infusion->esi analyzer High-Resolution Mass Analyzer esi->analyzer detector Ion Detection analyzer->detector spectrum Generate Mass Spectrum detector->spectrum analysis Identify [M+H]+ Peak & Determine Accurate Mass spectrum->analysis

Workflow for Molecular Weight Determination by HRMS.

References

Synthesis of Tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate, a key building block in medicinal chemistry and drug discovery. The document details the two most prevalent and effective methods for its preparation: the Mitsunobu reaction and the Williamson ether synthesis. Each method is presented with detailed experimental protocols, quantitative data for comparison, and a discussion of their respective advantages and disadvantages.

Introduction

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The piperidine scaffold is a common motif in many pharmaceuticals, and the 4-aryloxy substituent provides a versatile handle for further chemical modification. The Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen allows for controlled reactions at other positions of the molecule. This guide aims to equip researchers with the necessary information to efficiently synthesize this compound in a laboratory setting.

Core Synthesis Methodologies

The synthesis of this compound is predominantly achieved through two classical organic reactions: the Mitsunobu reaction and the Williamson ether synthesis. Both methods are effective in forming the crucial ether linkage between the piperidine and nitrophenyl moieties.

Mitsunobu Reaction

The Mitsunobu reaction is a versatile and reliable method for the synthesis of ethers from an alcohol and a nucleophile, mediated by a phosphine and an azodicarboxylate. In this case, N-Boc-4-hydroxypiperidine serves as the alcohol and 4-nitrophenol as the nucleophile.

Reaction Scheme:

Detailed Experimental Protocol:

To a solution of N-Boc-4-hydroxypiperidine (1.0 eq.), 4-nitrophenol (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), the solution is cooled to 0 °C in an ice bath.[1] Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) is then added dropwise to the stirred solution.[1] The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, or until thin-layer chromatography (TLC) analysis indicates the completion of the reaction.[1]

Work-up and Purification:

Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by flash column chromatography to separate the desired product from byproducts such as triphenylphosphine oxide and the hydrazine derivative.[1]

Quantitative Data:

ParameterValueReference
Yield75-85%[1]
Temperature0 °C to room temperature[1]
SolventTetrahydrofuran (THF)[1]

Logical Relationship Diagram:

Mitsunobu_Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_conditions Conditions N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine Product tert-butyl 4-(4-nitrophenoxy) piperidine-1-carboxylate N-Boc-4-hydroxypiperidine->Product 4-Nitrophenol 4-Nitrophenol 4-Nitrophenol->Product PPh3 PPh3 PPh3->Product DEAD_DIAD DEAD or DIAD DEAD_DIAD->Product Solvent THF Solvent->Product Temperature 0 °C to RT Temperature->Product

Caption: Mitsunobu reaction workflow for synthesis.

Williamson Ether Synthesis

The Williamson ether synthesis is a classical and straightforward method for forming ethers. This route typically involves two steps: the preparation of the requisite nucleophile and electrophile, followed by their reaction to form the ether.

Reaction Scheme:

Step 1a: Preparation of the Nucleophile (Sodium 4-nitrophenoxide)

Step 1b: Preparation of the Electrophile (tert-Butyl 4-tosyloxypiperidine-1-carboxylate)

Step 2: Ether Formation

Detailed Experimental Protocols:

Step 1a: Preparation of Sodium 4-nitrophenoxide

To a stirred suspension of sodium hydride (NaH, 1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere at 0 °C, a solution of 4-nitrophenol (1.0 eq.) in anhydrous THF is added dropwise. The resulting mixture is stirred at 0 °C for 30 minutes to form the sodium 4-nitrophenoxide.

Step 1b: Preparation of tert-Butyl 4-tosyloxypiperidine-1-carboxylate

N-Boc-4-hydroxypiperidine is dissolved in pyridine and cooled to 0°C. p-Toluenesulfonyl chloride is then added, and the mixture is stirred for several hours. The reaction is worked up by extraction with an organic solvent and washing with aqueous acid and brine.

Step 2: Ether Formation

To the freshly prepared solution of sodium 4-nitrophenoxide in THF at 0 °C, a solution of tert-butyl 4-tosyloxypiperidine-1-carboxylate (1.1 eq.) in anhydrous THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by TLC.

Work-up and Purification:

The reaction is carefully quenched by the slow addition of water at 0 °C. The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Quantitative Data:

ParameterValue
Step 1a & 2 Temperature 0 °C to room temperature
Step 1b Temperature 0 °C
Solvent Tetrahydrofuran (THF), Pyridine

Experimental Workflow Diagram:

Williamson_Ether_Synthesis cluster_step1 Step 1: Intermediate Preparation cluster_step2 Step 2: Ether Formation 4-Nitrophenol 4-Nitrophenol Sodium_4-nitrophenoxide Sodium 4-nitrophenoxide 4-Nitrophenol->Sodium_4-nitrophenoxide NaH NaH NaH->Sodium_4-nitrophenoxide Product tert-butyl 4-(4-nitrophenoxy) piperidine-1-carboxylate Sodium_4-nitrophenoxide->Product N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine Tosyl_piperidine tert-Butyl 4-tosyloxy- piperidine-1-carboxylate N-Boc-4-hydroxypiperidine->Tosyl_piperidine TsCl p-Toluenesulfonyl chloride TsCl->Tosyl_piperidine Tosyl_piperidine->Product

Caption: Williamson ether synthesis workflow.

Comparison of Synthesis Routes

FeatureMitsunobu ReactionWilliamson Ether Synthesis
Number of Steps One-pot reactionTypically two or more steps
Reagents Triphenylphosphine, DEAD/DIADSodium hydride, p-toluenesulfonyl chloride
Byproducts Triphenylphosphine oxide, hydrazine derivative (can be difficult to remove)Sodium tosylate (generally easier to remove)
Stereochemistry Inversion of configuration at the alcohol carbonInversion of configuration at the electrophilic carbon
Reported Yield 75-85%[1]Generally high, but specific data for this reaction is not readily available
Scope Broad, but sensitive to steric hindranceReliable, but requires a good leaving group on the electrophile

Conclusion

Both the Mitsunobu reaction and the Williamson ether synthesis are viable and effective methods for the preparation of this compound. The choice of method may depend on factors such as the availability of starting materials, desired scale of the reaction, and ease of purification.

The Mitsunobu reaction offers the advantage of being a one-pot procedure with generally high yields.[1] However, the removal of byproducts can sometimes be challenging. The Williamson ether synthesis, while typically involving more steps, often utilizes less expensive reagents and can offer a simpler purification process. For researchers and drug development professionals, a thorough understanding of both methodologies allows for flexibility and optimization in the synthesis of this important chemical intermediate.

References

Tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate: A Chemical Intermediate, Not a Bioactive Agent

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the mechanism of action for Tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate reveal that this compound is not recognized as a pharmacologically active agent with a defined biological target or signaling pathway. Instead, the available scientific literature and chemical databases consistently classify it as a chemical intermediate or building block used in the synthesis of more complex molecules.

This technical overview clarifies the role of this compound based on currently available information, highlighting its function in chemical synthesis rather than as a bioactive compound with a specific mechanism of action.

Chemical Identity and Properties

This compound is a chemical compound with the molecular formula C16H22N2O5. It is structurally characterized by a piperidine ring substituted at the 4-position with a 4-nitrophenoxy group, and the piperidine nitrogen is protected by a tert-butyloxycarbonyl (Boc) group.

PropertyValue
Molecular FormulaC16H22N2O5
Molecular Weight322.36 g/mol
CAS Number845258-34-6
AppearanceSolid

Role in Chemical Synthesis

The primary utility of this compound lies in its role as a versatile intermediate in organic synthesis. The 4-nitrophenoxy group serves as a good leaving group, making the 4-position of the piperidine ring susceptible to nucleophilic substitution. This allows for the introduction of various functional groups at this position, leading to the synthesis of a diverse range of substituted piperidine derivatives.

The Boc protecting group on the piperidine nitrogen is stable under many reaction conditions but can be easily removed under acidic conditions, providing a free secondary amine for further functionalization.

A general synthetic workflow involving this intermediate can be visualized as follows:

G A This compound B Nucleophilic Substitution at C4 (Displacement of 4-nitrophenoxy group) A->B + Nucleophile C Introduction of diverse functional groups at the 4-position B->C D Boc Deprotection (Acidic conditions) C->D E Further functionalization at the piperidine nitrogen D->E F Target Molecule E->F

General synthetic utility of the title compound.

Conclusion

"Tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate" safety and handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling procedures for tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate, a key intermediate in the synthesis of various biologically active molecules. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical Identification and Properties

This compound, with CAS number 330792-70-6, is also known by synonyms such as N-Boc-4-(4-nitrophenoxy)piperidine. It is a solid, white to off-white in appearance. While many of its physical and chemical properties have not been fully determined, some key data is summarized below.

PropertyValueReference
Molecular Formula C16H22N2O5
Molecular Weight 338.36 g/mol
Appearance White to off-white solid
Melting Point 95 - 100 °C
Boiling Point No data available
Water Solubility No data available
Storage Temperature 4 °C or room temperature

Hazard Identification and GHS Classification

According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS). Consequently, it has no applicable GHS labeling, hazard statements, or signal words.

However, it is crucial to note that the toxicological properties of this chemical have not been thoroughly investigated. Therefore, it should be handled with the standard care afforded to all laboratory chemicals.

First-Aid Measures

In the event of exposure, the following first-aid measures should be taken:

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Consult a physician.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove any contaminated clothing. If irritation or other symptoms occur, seek medical attention.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.
Ingestion Wash out the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek medical attention.

Handling and Storage

Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.

Handling:

  • Handle in accordance with good industrial hygiene and safety practices.

  • Avoid contact with skin and eyes.

  • Avoid the formation of dust and aerosols.

  • Use in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), as detailed in the next section.

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.

  • Recommended storage is at 4 °C, although storage at room temperature is also cited.

  • Store away from strong oxidizing agents.

Exposure Controls and Personal Protection

As no occupational exposure limits have been established for this compound, a conservative approach to exposure control is recommended.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields or goggles.

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH-approved particulate respirator.

Accidental Release Measures

In case of a spill, follow these procedures:

  • Personal Precautions: Ensure adequate ventilation and wear appropriate PPE.

  • Containment: Prevent further leakage or spillage if it is safe to do so.

  • Clean-up: For a solid spill, sweep up the material and place it in a suitable, closed container for disposal. Avoid creating dust. Clean the contaminated surface thoroughly.

Stability and Reactivity

  • Chemical Stability: The compound is stable under recommended storage conditions.

  • Conditions to Avoid: Extremes of temperature and direct sunlight.

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as carbon oxides and nitrogen oxides (NOx) may be formed.

Toxicological and Ecological Information

There is a lack of comprehensive data on the toxicological and ecological effects of this compound.

  • Toxicology: The chemical, physical, and toxicological properties have not been thoroughly investigated. No acute toxicity data is available.

  • Ecotoxicity: While specific data is unavailable, it is noted that the compound may cause long-lasting harmful effects to aquatic life. It is advised to prevent its entry into drains and waterways.

Disposal Considerations

Disposal of this chemical and its containers should be carried out in accordance with all applicable local, regional, and national regulations. It is recommended to use a licensed professional waste disposal service.

Experimental Protocols

While specific experimental protocols for this compound are not detailed in the safety data sheets, a general synthetic route has been reported. The synthesis of this compound can be achieved from 1-Boc-4-hydroxypiperidine and 1-fluoro-4-nitrobenzene. Researchers performing this synthesis should develop a detailed, risk-assessed protocol that incorporates the safety and handling information provided in this guide.

Visualizations

G Figure 1: General Chemical Handling Workflow A Planning & Risk Assessment B Engineering Controls (Fume Hood) A->B C Personal Protective Equipment (PPE) A->C G Emergency Preparedness (Spill Kit, Eyewash) A->G D Chemical Handling B->D C->D E Waste Disposal D->E F Decontamination D->F

Figure 1: General Chemical Handling Workflow

G Figure 2: Hierarchy of Safety Controls cluster_0 Most Effective to Least Effective A Elimination/Substitution B Engineering Controls (e.g., Fume Hood) A->B C Administrative Controls (e.g., SOPs, Training) B->C D Personal Protective Equipment (e.g., Gloves, Goggles) C->D

Figure 2: Hierarchy of Safety Controls

Disclaimer: This document is intended as a guide and is based on currently available information. It is not a substitute for a formal risk assessment. Users should consult the most up-to-date Safety Data Sheet (SDS) from their supplier and adhere to all institutional and regulatory safety protocols.

An In-depth Technical Guide to Tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate, a key building block in medicinal chemistry. This document outlines its chemical properties, synthesis, and applications, with a focus on detailed experimental protocols and quantitative data.

Core Chemical Properties

This compound is a piperidine derivative featuring a nitrophenoxy moiety. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances its utility in multi-step organic synthesis by allowing for selective deprotection under acidic conditions.

PropertyValue
Molecular Formula C₁₆H₂₂N₂O₅
Molecular Weight 322.36 g/mol
CAS Number 586412-88-6[1]
Appearance Likely a solid, specific details not widely reported
Purity Commercially available up to 97%

Synthesis and Experimental Protocols

The synthesis of this compound is primarily achieved through nucleophilic substitution reactions, with the Mitsunobu reaction and Williamson ether synthesis being the most probable and widely applicable methods. These reactions involve the coupling of tert-butyl 4-hydroxypiperidine-1-carboxylate with 4-nitrophenol.

Experimental Workflow: Mitsunobu Reaction

The Mitsunobu reaction offers a reliable method for the synthesis of the title compound, proceeding with inversion of stereochemistry at the alcohol carbon.

Mitsunobu_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reactants N-Boc-4-hydroxypiperidine (1.0 eq) 4-Nitrophenol (1.2 eq) Triphenylphosphine (1.5 eq) Solvent Anhydrous THF Reactants->Solvent Dissolve under inert atmosphere Cooling Cool to 0 °C Addition Add DEAD or DIAD (1.5 eq) dropwise Cooling->Addition Stirring Warm to RT Stir for 12-24h Addition->Stirring Concentration Concentrate under vacuum Purification Flash column chromatography Concentration->Purification Product This compound Purification->Product

Caption: General workflow for the Mitsunobu synthesis.

Detailed Protocol (Mitsunobu Reaction):

A general procedure for the Mitsunobu reaction involves the following steps:

  • To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 equivalent) and 4-nitrophenol (1.2 equivalents) in anhydrous tetrahydrofuran (THF) is added triphenylphosphine (1.5 equivalents) under an inert atmosphere.

  • The resulting mixture is cooled to 0 °C.

  • Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

  • The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography.

Reagent/ParameterTypical Conditions
Solvent Anhydrous Tetrahydrofuran (THF)
Phosphine Triphenylphosphine (PPh₃)
Azodicarboxylate DEAD or DIAD
Temperature 0 °C to Room Temperature
Reaction Time 12-24 hours
Purity >95% (after chromatography)
Yield 75-85% (typical for similar reactions)
Experimental Workflow: Williamson Ether Synthesis

The Williamson ether synthesis provides an alternative route, particularly useful for large-scale synthesis.

Williamson_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Alcohol N-Boc-4-hydroxypiperidine Base Strong Base (e.g., NaH) Alcohol->Base Deprotonation Alkoxide Alkoxide Intermediate Solvent Anhydrous Aprotic Solvent (e.g., THF, DMF) Electrophile Activated 4-Nitrophenol derivative (e.g., 1-fluoro-4-nitrobenzene) Alkoxide->Electrophile Reacts with Reaction Nucleophilic Substitution (SNAr) Electrophile->Reaction Quenching Quench with water Extraction Extract with organic solvent Quenching->Extraction Purification Column chromatography or recrystallization Extraction->Purification Product This compound Purification->Product

Caption: General workflow for the Williamson ether synthesis.

Detailed Protocol (Williamson Ether Synthesis):

A general procedure for the Williamson ether synthesis is as follows:

  • tert-butyl 4-hydroxypiperidine-1-carboxylate is dissolved in an anhydrous aprotic solvent such as THF or DMF.

  • A strong base, for instance, sodium hydride, is added to deprotonate the hydroxyl group, forming the corresponding alkoxide.

  • An activated 4-nitrophenol derivative, such as 1-fluoro-4-nitrobenzene, is then added to the reaction mixture.

  • The reaction is stirred at an appropriate temperature until completion.

  • The reaction is carefully quenched with water, and the product is extracted with an organic solvent.

  • The crude product is purified by column chromatography or recrystallization.

Reagent/ParameterTypical Conditions
Solvent Anhydrous THF or DMF
Base Sodium Hydride (NaH)
Electrophile 1-Fluoro-4-nitrobenzene
Temperature Room Temperature to elevated temperatures
Reaction Time Several hours to overnight

Spectroscopic Data

Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm):

  • 8.2 (d, 2H): Aromatic protons ortho to the nitro group.

  • 7.0 (d, 2H): Aromatic protons meta to the nitro group.

  • 4.6 (m, 1H): Piperidine proton at C4.

  • 3.7 (m, 2H): Piperidine protons at C2 and C6 (axial).

  • 3.3 (m, 2H): Piperidine protons at C2 and C6 (equatorial).

  • 2.0 (m, 2H): Piperidine protons at C3 and C5 (axial).

  • 1.8 (m, 2H): Piperidine protons at C3 and C5 (equatorial).

  • 1.45 (s, 9H): tert-butyl protons.

Expected ¹³C NMR (CDCl₃, 101 MHz) δ (ppm):

  • 163.0: Carbonyl carbon of the nitro group.

  • 155.0: Carbonyl carbon of the Boc group.

  • 141.0: Aromatic carbon attached to the nitro group.

  • 126.0: Aromatic carbons ortho to the nitro group.

  • 116.0: Aromatic carbons meta to the nitro group.

  • 80.0: Quaternary carbon of the tert-butyl group.

  • 75.0: Piperidine carbon at C4.

  • 41.0: Piperidine carbons at C2 and C6.

  • 31.0: Piperidine carbons at C3 and C5.

  • 28.5: Methyl carbons of the tert-butyl group.

Expected Mass Spectrometry (ESI+):

  • [M+H]⁺: m/z 323.16

  • [M+Na]⁺: m/z 345.14

Applications in Drug Discovery

This compound serves as a versatile intermediate in the synthesis of more complex molecules of pharmaceutical interest. The 4-nitrophenoxy group can be readily reduced to the corresponding aniline, which can then be further functionalized. This makes the title compound a valuable precursor for the synthesis of various biologically active compounds, including enzyme inhibitors and receptor ligands. For instance, similar structures are key intermediates in the synthesis of kinase inhibitors used in oncology.

Signaling Pathways and Logical Relationships

Currently, there is no direct evidence in the reviewed literature to suggest that this compound itself is directly involved in any specific biological signaling pathways. Its primary role is that of a synthetic intermediate. The logical relationship of its utility is in providing a scaffold that, after further chemical modification, can interact with biological targets.

Logical_Relationship Start tert-butyl 4-(4-nitrophenoxy) piperidine-1-carboxylate Reduction Reduction of Nitro Group Start->Reduction Intermediate tert-butyl 4-(4-aminophenoxy) piperidine-1-carboxylate Reduction->Intermediate Functionalization Further Functionalization (e.g., Amide Coupling, Alkylation) Intermediate->Functionalization Final_Compound Biologically Active Compound (e.g., Kinase Inhibitor) Functionalization->Final_Compound

Caption: Synthetic utility of the title compound.

This technical guide consolidates the available information on this compound, providing a foundation for its synthesis and application in research and development. The detailed protocols and compiled data aim to facilitate its use in the design and synthesis of novel chemical entities.

References

Synthesis of Tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate: A Technical Guide to Key Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate, a valuable intermediate in medicinal chemistry and drug discovery. The primary focus of this document is on the key intermediates and the prevalent synthetic methodologies, including detailed experimental protocols and quantitative data to support research and development efforts.

Core Intermediates and Synthetic Strategy

The synthesis of this compound primarily involves the coupling of two key intermediates: tert-butyl 4-hydroxypiperidine-1-carboxylate and 4-nitrophenol . The most common and efficient method for this transformation is the Mitsunobu reaction , which facilitates the formation of an ether linkage between the piperidine and phenoxy moieties.

An alternative, though less commonly cited, approach is through a nucleophilic aromatic substitution (SNA r) reaction, which would typically involve the reaction of the alkoxide of tert-butyl 4-hydroxypiperidine-1-carboxylate with an activated nitroaromatic compound such as 4-fluoronitrobenzene .

This guide will focus on the Mitsunobu reaction due to its widespread use and stereospecific nature.

Key Intermediates: Physicochemical Data

A clear understanding of the properties of the core intermediates is crucial for successful synthesis. The data for the key starting materials is summarized below.

IntermediateCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical Form
tert-Butyl 4-hydroxypiperidine-1-carboxylate109384-19-2C₁₀H₁₉NO₃201.26White to off-white solid
4-Nitrophenol100-02-7C₆H₅NO₃139.11Yellow crystalline solid
Triphenylphosphine (PPh₃)603-35-0C₁₈H₁₅P262.29White crystalline solid
Diethyl azodicarboxylate (DEAD)1972-28-7C₆H₁₀N₂O₄174.16Orange-red liquid
Diisopropyl azodicarboxylate (DIAD)2446-83-5C₈H₁₄N₂O₄202.21Colorless to yellow liquid

Synthetic Workflow: The Mitsunobu Reaction

The general workflow for the synthesis of this compound via the Mitsunobu reaction is depicted below. This reaction proceeds with an inversion of stereochemistry at the alcohol carbon, a key feature of this transformation.[1]

Mitsunobu_Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_process Reaction Process cluster_products Products & By-products tert-Butyl_4-hydroxypiperidine-1-carboxylate tert-Butyl 4-hydroxypiperidine-1-carboxylate Reaction_Vessel Anhydrous THF 0°C to Room Temperature tert-Butyl_4-hydroxypiperidine-1-carboxylate->Reaction_Vessel 4-Nitrophenol 4-Nitrophenol 4-Nitrophenol->Reaction_Vessel PPh3 Triphenylphosphine (PPh3) PPh3->Reaction_Vessel DEAD_DIAD DEAD or DIAD DEAD_DIAD->Reaction_Vessel Target_Molecule This compound Reaction_Vessel->Target_Molecule Byproducts Triphenylphosphine oxide Diethyl hydrazinedicarboxylate Reaction_Vessel->Byproducts

Figure 1. Synthetic workflow for the Mitsunobu reaction.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of the key intermediate, tert-butyl 4-hydroxypiperidine-1-carboxylate, and the final product, this compound.

Protocol 1: Synthesis of tert-Butyl 4-hydroxypiperidine-1-carboxylate

This procedure outlines the protection of the nitrogen atom of 4-hydroxypiperidine using di-tert-butyl dicarbonate (Boc₂O).[2]

Materials:

  • 4-Hydroxypiperidine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Methanol or Dichloromethane (DCM)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 4-hydroxypiperidine (1.0 eq) in methanol or dichloromethane, add the base (potassium carbonate or triethylamine, 1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir for 6-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure tert-butyl 4-hydroxypiperidine-1-carboxylate.

Quantitative Data:

ParameterValue
Typical Yield>95%
Purity>98% (after recrystallization)
Reaction Time6-12 hours
Temperature0 °C to Room Temperature
Protocol 2: Synthesis of this compound via Mitsunobu Reaction

This protocol is a general method for the Mitsunobu reaction adapted for the synthesis of the target molecule.[1][2]

Materials:

  • tert-Butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq)

  • 4-Nitrophenol (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq), 4-nitrophenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Quantitative Data (Estimated based on similar reactions):

ParameterValue
Expected Yield70-90%
Reaction Time12-24 hours
Temperature0 °C to Room Temperature
Eluent for ChromatographyEthyl acetate/Hexanes gradient

Logical Relationship of Synthetic Steps

The synthesis follows a logical progression from commercially available starting materials to the final target intermediate.

Synthesis_Logic Start Starting Materials: 4-Hydroxypiperidine Di-tert-butyl dicarbonate Step1 Protection of Piperidine Nitrogen (Protocol 1) Start->Step1 Intermediate1 Key Intermediate: tert-Butyl 4-hydroxypiperidine-1-carboxylate Step1->Intermediate1 Step2 Mitsunobu Reaction with 4-Nitrophenol (Protocol 2) Intermediate1->Step2 Final_Product Target Molecule: This compound Step2->Final_Product

Figure 2. Logical flow of the synthesis.

Conclusion

The synthesis of this compound is a straightforward process that relies on the robust and reliable Mitsunobu reaction. The key to a successful synthesis lies in the careful execution of the experimental protocols and the use of well-characterized intermediates. This technical guide provides the necessary information for researchers and scientists to confidently produce this valuable synthetic building block for applications in drug discovery and development.

References

Methodological & Application

Application Note and Synthesis Protocol: Tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure combines a Boc-protected piperidine ring with a 4-nitrophenoxy group, making it a versatile building block in medicinal chemistry. This document provides a detailed protocol for the synthesis of this compound, primarily through the Mitsunobu reaction, which is a reliable method for converting alcohols to a variety of functional groups, including ethers.[1] The protocol also discusses the Williamson ether synthesis as an alternative approach.[2]

Synthesis Pathways

The synthesis of this compound can be achieved via two primary synthetic routes: the Mitsunobu reaction and the Williamson ether synthesis.

1. Mitsunobu Reaction: This reaction facilitates the conversion of a primary or secondary alcohol into an ether using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3][1] The reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon, which is a key advantage for stereospecific syntheses.[1][4]

2. Williamson Ether Synthesis: This classic method involves the reaction of an alkoxide ion with a primary alkyl halide through an SN2 mechanism.[5][2][6] It is a widely used and straightforward method for preparing both symmetrical and asymmetrical ethers.[5][6]

The choice between these methods often depends on the availability of starting materials, desired stereochemistry, and reaction conditions. For the synthesis of this compound, the Mitsunobu reaction is often preferred due to its mild conditions and high efficiency.

A logical workflow for the synthesis is presented below:

Synthesis_Workflow cluster_reactants Starting Materials cluster_reagents Reagents cluster_process Reaction & Purification cluster_product Final Product Boc_piperidine Tert-butyl 4-hydroxypiperidine-1-carboxylate Reaction Mitsunobu Reaction in THF Boc_piperidine->Reaction Nitrophenol 4-Nitrophenol Nitrophenol->Reaction Mitsunobu_Reagents PPh3, DEAD/DIAD Mitsunobu_Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Reaction Completion Purification Column Chromatography Workup->Purification Crude Product Final_Product This compound Purification->Final_Product Purified Product

Caption: Synthesis workflow for this compound.

Experimental Protocol: Mitsunobu Reaction

This protocol details the synthesis of this compound from tert-butyl 4-hydroxypiperidine-1-carboxylate and 4-nitrophenol.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
Tert-butyl 4-hydroxypiperidine-1-carboxylate201.2710.02.01 g
4-Nitrophenol139.1112.01.67 g
Triphenylphosphine (PPh₃)262.2915.03.93 g
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)174.15 or 202.2115.02.61 g or 3.03 g
Anhydrous Tetrahydrofuran (THF)--50 mL
Ethyl acetate--100 mL
Saturated aqueous sodium bicarbonate (NaHCO₃)--50 mL
Brine--50 mL
Anhydrous sodium sulfate (Na₂SO₄)--As needed
Silica gel for column chromatography--As needed
Eluent (e.g., Hexane/Ethyl Acetate mixture)--As needed

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate (10.0 mmol), 4-nitrophenol (12.0 mmol), and triphenylphosphine (15.0 mmol) in anhydrous THF (50 mL).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Reagent Addition: Slowly add DEAD or DIAD (15.0 mmol) dropwise to the stirred solution over 10-15 minutes. Maintain the temperature below 10 °C during the addition.[7]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours (typically 6-8 hours) or until completion, as monitored by Thin Layer Chromatography (TLC).[8]

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

    • Dissolve the residue in ethyl acetate (100 mL).

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Quantitative Data Summary:

ParameterValue
Typical Yield80-95%
Purity (by NMR/LC-MS)>98%
Reaction Time6-8 hours
Reaction Temperature0 °C to Room Temp

Alternative Protocol: Williamson Ether Synthesis

This method involves the formation of an alkoxide from tert-butyl 4-hydroxypiperidine-1-carboxylate, followed by reaction with a suitable aryl halide.

Logical Relationship Diagram:

Williamson_Synthesis Alcohol Tert-butyl 4-hydroxypiperidine-1-carboxylate Alkoxide Alkoxide Intermediate Alcohol->Alkoxide Deprotonation Base Strong Base (e.g., NaH) Base->Alkoxide SNAr_Reaction SNAr Reaction in DMF/DMSO Alkoxide->SNAr_Reaction Aryl_Halide 1-Fluoro-4-nitrobenzene Aryl_Halide->SNAr_Reaction Product Final Product SNAr_Reaction->Product Byproduct Salt Byproduct (e.g., NaF) SNAr_Reaction->Byproduct

Caption: Williamson ether synthesis pathway for the target molecule.

Procedure Outline:

  • Alkoxide Formation: Treat tert-butyl 4-hydroxypiperidine-1-carboxylate with a strong base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., THF or DMF) to form the corresponding alkoxide.

  • Nucleophilic Substitution: Add an activated aryl halide, such as 1-fluoro-4-nitrobenzene, to the alkoxide solution. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

  • Workup and Purification: After the reaction is complete, perform an aqueous workup to remove the base and salt byproducts. The crude product is then purified by column chromatography.

Safety Precautions:

  • DEAD and DIAD are toxic and potentially explosive; handle with care in a well-ventilated fume hood.[8]

  • Triphenylphosphine is an irritant.

  • Sodium hydride is highly flammable and reacts violently with water.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Conduct all reactions in a well-ventilated fume hood.

This comprehensive guide should enable researchers to successfully synthesize this compound for its application in pharmaceutical research and development.

References

Application Notes and Protocols for the Purification of Tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections outline established purification techniques, including column chromatography and recrystallization, supported by experimental data and protocols.

Introduction

This compound is a crucial building block in medicinal chemistry. Its purity is paramount for the successful synthesis of downstream target molecules and for ensuring the reliability and reproducibility of experimental results. This document details two primary methods for the purification of this compound: column chromatography and recrystallization.

Purification Techniques

The choice of purification method depends on the scale of the reaction, the nature of the impurities, and the desired final purity. Below are detailed protocols for the most common and effective techniques.

Column Chromatography

Column chromatography is a highly effective method for separating this compound from reaction byproducts and unreacted starting materials. Silica gel is the recommended stationary phase, with a mobile phase consisting of a mixture of a non-polar solvent (such as hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or acetone).

Experimental Protocol: Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar eluent (e.g., 10% ethyl acetate in hexanes).

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring a uniform and crack-free packed bed. Drain the excess solvent until the solvent level is just above the silica gel surface.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a suitable solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with the initial non-polar solvent mixture. Gradually increase the polarity of the eluent to facilitate the separation of compounds. A common gradient involves increasing the percentage of ethyl acetate in hexanes. For compounds with similar structures, gradients from 10% to 50% ethyl acetate in hexanes have proven effective. The elution can be monitored by Thin Layer Chromatography (TLC).

  • Fraction Collection: Collect the fractions as they elute from the column.

  • Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing the pure product. Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation: Column Chromatography Parameters for Analogous Compounds

CompoundStationary PhaseMobile Phase (Eluent)Yield (%)Reference
tert-Butyl 4-[4-(methoxycarbonyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylateSilica GelAcetone/n-hexane (1:7, v/v)70[1]
tert-Butyl 4-[4-(methoxycarbonyl)-1-(3-methylphenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylateSilica GelAcetone/n-hexane (1:9, v/v)53[1]
tert-Butyl 4-[1-(3-fluorophenyl)-4-(methoxycarbonyl)-1H-pyrazol-5-yl]piperidine-1-carboxylateSilica GelAcetone/n-hexane (1:8, v/v)73[1]
tert-Butyl 4-((2-nitrophenyl)amino)piperidine-1-carboxylateSilica GelPetroleum Ether/EtOAc (9:1) to PE/EtOAc/MeOH (8.5:1:0.5)96[2]
(3S,4R)-1-Boc-4-(Fmoc-amino)-3-hydroxypiperidineSilica GelEthyl acetate/Hexane (2:8)74

Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation A Prepare Silica Gel Slurry B Pack Column A->B C Dissolve Crude Product B->C D Load Sample onto Column C->D E Elute with Solvent Gradient D->E F Collect Fractions E->F G Analyze Fractions by TLC F->G H Pool Pure Fractions G->H I Evaporate Solvent H->I J Obtain Purified Product I->J

Caption: Workflow of the column chromatography purification process.

Recrystallization

Recrystallization is a technique used to purify solid compounds. The principle is based on the differential solubility of the compound and its impurities in a suitable solvent or solvent mixture at different temperatures.

Experimental Protocol: Recrystallization

  • Solvent Selection: Choose a solvent or a solvent system in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For structurally similar compounds, a mixture of a polar solvent like ethyl acetate and a non-polar solvent like hexane has been shown to be effective.[3]

  • Dissolution: Dissolve the crude solid in a minimum amount of the hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. The desired compound should crystallize out of the solution, leaving the more soluble impurities behind. The cooling process can be further facilitated by placing the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation: Recrystallization Data for an Analogous Compound

CompoundRecrystallization SolventMelting Point (°C)Yield (%)Reference
tert-Butyl 4-((tosyloxy)methyl)piperidine-1-carboxylateAcetate-Hexane71-7245.1[3]

Workflow for Recrystallization Purification

G cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Dissolve Crude Solid in Hot Solvent B Hot Filtration (Optional) A->B C Slow Cooling B->C D Crystal Formation C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H Obtain Purified Product G->H

Caption: Workflow of the recrystallization purification process.

Purity Assessment

The purity of this compound after purification should be assessed using appropriate analytical techniques.

  • Thin Layer Chromatography (TLC): A quick and simple method to check for the presence of impurities. The purified compound should appear as a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

Conclusion

The purification of this compound is a critical step in its use as a synthetic intermediate. Both column chromatography and recrystallization are effective methods for achieving high purity. The choice of method and specific conditions should be optimized based on the nature and quantity of the crude material. Proper analytical assessment is essential to confirm the purity of the final product.

References

Application Notes and Protocols: Tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the use of tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate as a versatile chemical intermediate. The primary application highlighted is its conversion to tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate , a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other pharmaceutical agents. This intermediate serves as a crucial linker, enabling the covalent connection of a target protein ligand to an E3 ubiquitin ligase ligand. The protocols provided herein detail the reduction of the nitro group and subsequent amide bond formation, offering a roadmap for the integration of this valuable scaffold into drug discovery and development workflows.

Introduction

This compound is a bifunctional molecule featuring a Boc-protected piperidine ring and a nitrophenoxy group. The presence of the nitro group allows for its selective reduction to a primary amine, unmasking a nucleophilic site for further functionalization. This two-step transformation makes it a highly valuable intermediate in medicinal chemistry, particularly in the burgeoning field of targeted protein degradation.

The resulting amine, tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate, is frequently employed as a linker component in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The piperidine moiety in the linker can influence the physicochemical properties and conformational flexibility of the PROTAC, ultimately impacting its efficacy.

Key Applications

The principal application of this compound is as a precursor for the synthesis of its amino derivative, which is then utilized in:

  • PROTAC Synthesis: The amino group serves as a handle for coupling to carboxylic acid-functionalized ligands of target proteins or E3 ligases.

  • Scaffold for Drug Discovery: The piperidine and aniline moieties can be further modified to generate libraries of compounds for screening against various biological targets.

  • Synthesis of Biologically Active Molecules: The core structure is found in various pharmacologically active compounds.

Experimental Protocols

Protocol 1: Reduction of the Nitro Group

The conversion of the nitro group to a primary amine is a critical step. Several methods can be employed, with the choice depending on the substrate's sensitivity to other functionalities and the desired reaction conditions.

General Procedure:

The following protocols are generalized and may require optimization for specific scales and laboratory conditions.

Method A: Catalytic Hydrogenation

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate), add a catalytic amount of Palladium on carbon (Pd/C, typically 5-10 mol%).

  • The reaction vessel is purged with hydrogen gas and the mixture is stirred vigorously under a hydrogen atmosphere (typically 1 atm, a balloon can be used) at room temperature.

  • The reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until complete consumption of the starting material.

  • Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield the desired product, tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate, which can be used in the next step without further purification or purified by column chromatography if necessary.

Method B: Reduction with Iron Powder

  • To a solution of this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (Fe, 5-10 eq) and ammonium chloride (NH₄Cl, 5-10 eq).

  • The reaction mixture is heated to reflux (typically 70-80 °C) and stirred vigorously.

  • The reaction progress is monitored by TLC or LC-MS.

  • Once the reaction is complete, the mixture is cooled to room temperature and filtered through Celite®.

  • The filtrate is concentrated, and the residue is partitioned between ethyl acetate and water. The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the product.

Method C: Reduction with Tin(II) Chloride

  • To a solution of this compound (1.0 eq) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 eq).

  • The mixture is stirred at room temperature or gently heated (e.g., 50-60 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and a saturated solution of sodium bicarbonate is carefully added to neutralize the acid and precipitate tin salts.

  • The mixture is filtered through Celite®, and the organic layer of the filtrate is separated. The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried, and concentrated to afford the desired amine.

Table 1: Comparison of Nitro Reduction Methods

MethodReducing AgentSolventTemperature (°C)Typical Reaction TimeAdvantagesDisadvantages
A H₂, Pd/CMethanol, Ethanol, Ethyl AcetateRoom Temperature1-4 hoursClean reaction, high yieldCatalyst can be pyrophoric, may reduce other functional groups
B Fe, NH₄ClEthanol/Water70-801-3 hoursInexpensive, tolerant of many functional groupsHeterogeneous, requires filtration of iron salts
C SnCl₂·2H₂OEthanolRoom Temperature - 602-6 hoursMild conditions, good for sensitive substratesStoichiometric amounts of tin salts produced
Protocol 2: Amide Coupling Reaction

The resulting tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate can be coupled with a carboxylic acid-functionalized molecule (e.g., a ligand for a protein of interest) using standard peptide coupling reagents.

General Procedure:

Method A: HATU-Mediated Coupling

  • To a solution of the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add a solution of tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate (1.0-1.2 eq) in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Method B: EDC/HOBt-Mediated Coupling

  • Dissolve the carboxylic acid (1.0 eq), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), and 1-Hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous DMF or DCM.

  • Add a base such as DIPEA or triethylamine (TEA) (2.0 eq) and stir the mixture at room temperature for 15-30 minutes.

  • Add tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate (1.0-1.2 eq) to the reaction mixture.

  • Stir at room temperature until the reaction is complete as indicated by TLC or LC-MS.

  • Work-up the reaction as described in Method A.

  • Purify the product by flash column chromatography.

Table 2: Common Amide Coupling Reagents

ReagentFull NameBaseSolventKey Features
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateDIPEA, TEADMF, DCMHigh efficiency, fast reaction times, low epimerization
EDC/HOBt 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-HydroxybenzotriazoleDIPEA, TEADMF, DCMCost-effective, commonly used, suppresses side reactions
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateDIPEA, TEADMF, DCMEffective for sterically hindered couplings

Visualizations

Experimental Workflow

experimental_workflow start Tert-butyl 4-(4-nitrophenoxy) piperidine-1-carboxylate intermediate Tert-butyl 4-(4-aminophenoxy) piperidine-1-carboxylate start->intermediate Nitro Group Reduction (e.g., H2, Pd/C) final_product Final Coupled Product (PROTAC Precursor) intermediate->final_product Amide Coupling (e.g., HATU, DIPEA) poi_ligand Carboxylic Acid- Functionalized Ligand (e.g., POI Ligand) poi_ligand->final_product

Caption: Synthetic workflow from the nitro-intermediate to the final coupled product.

PROTAC Mechanism of Action

protac_moa cluster_0 Ternary Complex Formation PROTAC PROTAC (Linker from Intermediate) POI Target Protein (POI) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 binds PolyUb Poly-ubiquitination of POI POI->PolyUb E3->PolyUb catalyzes Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.

Application Notes and Protocols for Tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate is a valuable bifunctional building block in medicinal chemistry. Its structure incorporates a Boc-protected piperidine ring, a common scaffold in many pharmaceuticals, and a 4-nitrophenoxy group, which can be readily transformed into a variety of other functional groups. The primary application of this compound is as a key intermediate in the synthesis of more complex and biologically active molecules. The Boc protecting group provides a stable handle for carrying the piperidine moiety through various synthetic steps, and it can be efficiently removed under acidic conditions to allow for further derivatization of the piperidine nitrogen. The nitro group on the phenyl ring serves as a versatile precursor to an amino group, which can then be elaborated into amides, ureas, sulfonamides, and other functionalities, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Key Applications in Medicinal Chemistry

  • Intermediate for API Synthesis: The principal role of this compound is as a precursor to active pharmaceutical ingredients (APIs). The subsequent chemical transformations typically involve the reduction of the nitro group to an amine, followed by reactions such as amide bond formation.

  • Scaffold for Library Synthesis: The piperidine and phenyl ether moieties provide a rigid scaffold that can be systematically decorated with various substituents. This makes it an ideal starting material for the creation of compound libraries for high-throughput screening.

  • Probing Structure-Activity Relationships (SAR): By modifying the functional groups derived from the nitro group, medicinal chemists can systematically investigate how different substituents impact the biological activity, potency, and pharmacokinetic properties of a lead compound.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₆H₂₂N₂O₅
Molecular Weight 322.36 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in organic solvents such as dichloromethane, ethyl acetate, and THF.

Experimental Protocols

Protocol 1: Synthesis of this compound via Mitsunobu Reaction

This protocol describes the synthesis of the title compound from tert-butyl 4-hydroxypiperidine-1-carboxylate and 4-nitrophenol using a Mitsunobu reaction. This reaction allows for the formation of a C-O bond with inversion of stereochemistry if a chiral alcohol is used.

Reaction Scheme:

Synthesis_of_tert-butyl_4-(4-nitrophenoxy)piperidine-1-carboxylate cluster_reactants Reactants cluster_reagents Reagents cluster_product Product tert-butyl 4-hydroxypiperidine-1-carboxylate tert-butyl 4-hydroxypiperidine-1-carboxylate Reaction tert-butyl 4-hydroxypiperidine-1-carboxylate->Reaction 4-nitrophenol 4-nitrophenol 4-nitrophenol->Reaction PPh3 Triphenylphosphine (PPh₃) PPh3->Reaction DIAD Diisopropyl azodicarboxylate (DIAD) DIAD->Reaction THF Anhydrous THF THF->Reaction Product This compound Reaction->Product Reduction_of_Nitro_Group cluster_reactant Reactant cluster_reagents Reagents cluster_product Product Reactant This compound Reaction Reactant->Reaction H2 H₂ (gas) H2->Reaction Pd/C 10% Palladium on Carbon (Pd/C) Pd/C->Reaction Solvent Methanol or Ethanol Solvent->Reaction Product tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate Reaction->Product Amide_Bond_Formation cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Amine tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate Reaction Amine->Reaction Acid Carboxylic Acid (R-COOH) Acid->Reaction Coupling HATU or EDC/HOBt Coupling->Reaction Base DIPEA Base->Reaction Solvent Anhydrous DMF Solvent->Reaction Product Amide Product Reaction->Product

Application Notes and Protocols for the Synthesis of Tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate, a key intermediate in the development of novel therapeutics. The piperidine moiety is a prevalent scaffold in medicinal chemistry, and functionalization at the 4-position is a common strategy for modulating the pharmacological properties of drug candidates.

Introduction

This compound is a versatile building block used in the synthesis of a variety of biologically active molecules. Its structure incorporates a Boc-protected piperidine ring, which enhances its solubility in organic solvents and allows for controlled deprotection in later synthetic steps. The 4-nitrophenoxy group can serve as a precursor for further chemical modifications or as a key pharmacophoric element. The synthesis of this compound is typically achieved through a nucleophilic substitution reaction, with the Mitsunobu reaction and Williamson ether synthesis being the most common methods.

Synthetic Approaches

Two primary synthetic routes for the preparation of this compound are the Mitsunobu reaction and the Williamson ether synthesis.

1. Mitsunobu Reaction: This reaction allows for the conversion of an alcohol to an ether using triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1][2] The reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon.[2]

2. Williamson Ether Synthesis: This method involves the reaction of an alkoxide with a primary alkyl halide or sulfonate to form an ether.[3][4] It is a classic and widely used method for ether synthesis.

Experimental Protocols

Protocol 1: Mitsunobu Reaction for the Synthesis of this compound

This protocol details the synthesis of the target compound from tert-butyl 4-hydroxypiperidine-1-carboxylate and 4-nitrophenol via the Mitsunobu reaction.

Materials:

  • Tert-butyl 4-hydroxypiperidine-1-carboxylate (N-Boc-4-hydroxypiperidine)

  • 4-Nitrophenol

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq), 4-nitrophenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DEAD or DIAD (1.5 eq) in anhydrous THF to the reaction mixture.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Quantitative Data:

ParameterValue
Starting Material 1Tert-butyl 4-hydroxypiperidine-1-carboxylate
Starting Material 24-Nitrophenol
Reagent 1Triphenylphosphine
Reagent 2Diethyl azodicarboxylate (DEAD)
SolventAnhydrous Tetrahydrofuran (THF)
Reaction Temperature0 °C to Room Temperature
Reaction Time12-24 hours
Typical Yield70-90%
Protocol 2: Williamson Ether Synthesis for the Synthesis of this compound

This protocol outlines the synthesis via a Williamson ether synthesis, which requires the pre-activation of the piperidine hydroxyl group.

Part A: Tosylation of Tert-butyl 4-hydroxypiperidine-1-carboxylate

Materials:

  • Tert-butyl 4-hydroxypiperidine-1-carboxylate

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM)

  • 5% HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in pyridine and cool to 0 °C.

  • Slowly add p-toluenesulfonyl chloride (1.1 eq) and stir the mixture at 0 °C for 4-6 hours.

  • Pour the reaction mixture into ice-water and extract with dichloromethane.

  • Wash the organic layer with 5% HCl solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield tert-butyl 4-(tosyloxy)piperidine-1-carboxylate.

Part B: Nucleophilic Substitution with 4-Nitrophenol

Materials:

  • Tert-butyl 4-(tosyloxy)piperidine-1-carboxylate

  • 4-Nitrophenol

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-nitrophenol (1.2 eq) in anhydrous DMF, add potassium carbonate (2.0 eq) or sodium hydride (1.2 eq) at 0 °C.

  • Stir the mixture for 30 minutes at room temperature to form the phenoxide.

  • Add a solution of tert-butyl 4-(tosyloxy)piperidine-1-carboxylate (1.0 eq) in anhydrous DMF.

  • Heat the reaction mixture to 60-80 °C and stir for 8-16 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and pour into water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data:

ParameterValue
Starting MaterialTert-butyl 4-(tosyloxy)piperidine-1-carboxylate
Nucleophile4-Nitrophenol
BasePotassium carbonate or Sodium hydride
SolventAnhydrous Dimethylformamide (DMF)
Reaction Temperature60-80 °C
Reaction Time8-16 hours
Typical Yield60-80%

Visualizations

Mitsunobu Reaction Workflow

Mitsunobu_Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product Reactant1 N-Boc-4-hydroxypiperidine Mixing Mix in Anhydrous THF Reactant1->Mixing Reactant2 4-Nitrophenol Reactant2->Mixing Reagent1 PPh₃ Reagent1->Mixing Reagent2 DEAD/DIAD Reagent2->Mixing Reaction Stir at RT Mixing->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product tert-Butyl 4-(4-nitrophenoxy) piperidine-1-carboxylate Purification->Product

Caption: Workflow for the Mitsunobu Reaction.

Williamson Ether Synthesis Logical Relationship

Williamson_Ether_Synthesis cluster_step1 Step 1: Activation cluster_step2 Step 2: Substitution Start1 N-Boc-4-hydroxypiperidine Reagent_TsCl p-TsCl, Pyridine Start1->Reagent_TsCl Intermediate N-Boc-4-tosyloxypiperidine Reagent_TsCl->Intermediate Product Final Product Intermediate->Product SN2 Reaction Nucleophile 4-Nitrophenol Base K₂CO₃ or NaH Nucleophile->Base Phenoxide 4-Nitrophenoxide Base->Phenoxide Phenoxide->Product

Caption: Logical steps in Williamson Ether Synthesis.

Applications in Drug Discovery

The piperidine scaffold is a key structural motif in a large number of approved drugs due to its favorable pharmacokinetic properties. The ability to readily synthesize derivatives such as this compound provides a valuable platform for generating compound libraries for high-throughput screening. The 4-position of the piperidine ring is often a key vector for interacting with biological targets, and modifications at this position can significantly impact potency and selectivity. This intermediate can be utilized in the synthesis of inhibitors for various targets, including kinases, proteases, and G-protein coupled receptors. The nitro group can be reduced to an amine, which can then be further functionalized to introduce a wide range of substituents, expanding the chemical space for drug discovery efforts.

References

Application Notes and Protocols for the Analytical Characterization of Tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate is a chemical intermediate of interest in pharmaceutical research and development. As with any compound intended for use in drug development, rigorous analytical characterization is essential to ensure its identity, purity, and quality. These application notes provide detailed protocols for the analysis of this compound using modern analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies are designed for researchers, scientists, and drug development professionals to ensure reliable and reproducible results.

While specific validated methods for this compound are not widely published, the following protocols are based on established methods for structurally similar N-Boc protected piperidine derivatives and are provided as a comprehensive starting point for method development and validation.[1][2][3]

Chemical Structure and Properties
PropertyValue
IUPAC Name This compound
Molecular Formula C₁₆H₂₂N₂O₅
Molecular Weight 322.36 g/mol
Appearance Expected to be a solid
Solubility Soluble in organic solvents such as methanol, acetonitrile, and dichloromethane

Analytical Methods

A multi-faceted approach employing chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of this compound.

  • High-Performance Liquid Chromatography (HPLC) with UV detection is a primary method for purity assessment and quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS) can be used for identification and to detect volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is crucial for unambiguous structure elucidation and can also be used for quantitative analysis (qNMR).

  • Mass Spectrometry (MS) , often coupled with a chromatographic inlet (LC-MS or GC-MS), provides molecular weight confirmation and structural information through fragmentation analysis.

Data Presentation: Summary of Analytical Parameters

The following table summarizes the expected analytical parameters for the analysis of this compound based on methods for analogous compounds.

ParameterHPLC-UVGC-MSLC-MS¹H NMR¹³C NMR
Instrumentation HPLC with UV DetectorGC with Mass SpecUPLC with TOF-MS400 MHz NMR100 MHz NMR
Column/Probe C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)5 mm BBO probe5 mm BBO probe
Mobile Phase/Carrier Gas Acetonitrile/Water gradientHeliumAcetonitrile/Water with 0.1% Formic Acid--
Detection Wavelength ~254 nmEI Scan (m/z 50-550)ESI+ Scan (m/z 100-1000)--
Expected Retention Time Dependent on gradientDependent on temperature programDependent on gradient--
Expected m/z -[M]+ and fragments[M+H]⁺, [M+Na]⁺--
Key Diagnostic Signals -Fragmentation of Boc group (m/z 57)-Signals for Boc (s, 9H), piperidine, and nitrophenyl groupsResonances for carbonyl, aromatic, and aliphatic carbons

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method for Purity Analysis

This protocol describes a reversed-phase HPLC method suitable for determining the purity of this compound.

a. Instrumentation and Materials

  • HPLC system with a gradient pump, autosampler, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile and water.

  • Volumetric flasks and pipettes.

  • Analytical balance.

b. Sample Preparation

  • Accurately weigh approximately 10 mg of the sample.

  • Dissolve the sample in 10 mL of acetonitrile in a volumetric flask to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.

c. Chromatographic Conditions

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 50 50
    20 10 90
    25 10 90
    26 50 50

    | 30 | 50 | 50 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

d. Data Analysis

  • Integrate the peak areas of all components in the chromatogram.

  • Calculate the purity of the main peak as a percentage of the total peak area.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve dilute Dilute to 0.1 mg/mL dissolve->dilute inject Inject 10 µL dilute->inject separate C18 Column Separation (ACN/H₂O Gradient) inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate

Caption: Workflow for HPLC purity analysis.

GC-MS Method for Identification and Volatile Impurity Profiling

This protocol is adapted from a method for a similar Boc-protected piperidine derivative and is suitable for the identification and analysis of volatile impurities.[2]

a. Instrumentation and Materials

  • GC-MS system with an electron ionization (EI) source.

  • Fused silica capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Helium carrier gas.

  • Methanol or ethyl acetate (GC grade).

b. Sample Preparation

  • Prepare a 1 mg/mL solution of the sample in methanol or ethyl acetate.

  • Filter the solution through a 0.22 µm syringe filter if necessary.

c. GC-MS Conditions

  • Injector Temperature: 280 °C

  • Injection Volume: 1 µL (split mode, e.g., 50:1)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 20 °C/min.

    • Hold at 280 °C for 10 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-550.

d. Data Analysis

  • Identify the main peak corresponding to the target compound by its mass spectrum.

  • Characterize fragment ions, with the tert-butyl cation (m/z 57) being a characteristic fragment for the Boc-protecting group.

  • Search the mass spectra of other detected peaks against a spectral library (e.g., NIST) to identify potential impurities.

GCMS_Analysis_Flow A Sample Preparation (1 mg/mL in Methanol) B GC Injection (1 µL, Split Mode) A->B C Chromatographic Separation (HP-5MS Column) B->C D Electron Ionization (70 eV) C->D E Mass Analysis (m/z 50-550) D->E F Data Interpretation (Library Search & Spectral Analysis) E->F

Caption: GC-MS analytical workflow.

¹H and ¹³C NMR for Structural Confirmation

NMR spectroscopy is essential for the definitive structural elucidation of the molecule.

a. Instrumentation and Materials

  • NMR spectrometer (e.g., 400 MHz).

  • 5 mm NMR tubes.

  • Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

b. Sample Preparation

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of CDCl₃.

  • Transfer the solution to an NMR tube.

c. NMR Acquisition Parameters

  • ¹H NMR:

    • Standard pulse program for proton NMR.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Proton-decoupled pulse program.

    • A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

d. Data Analysis

  • ¹H NMR:

    • Confirm the presence of the tert-butyl group (singlet, ~1.4-1.5 ppm, 9H).

    • Analyze the signals for the piperidine ring protons (multiplets).

    • Identify the aromatic protons of the 4-nitrophenoxy group (doublets in the aromatic region).

  • ¹³C NMR:

    • Identify the carbonyl carbon of the Boc group (~154 ppm).

    • Locate the quaternary carbon of the tert-butyl group (~80 ppm).

    • Assign the resonances for the piperidine and aromatic carbons.

NMR_Logic cluster_structure This compound cluster_spectra Expected NMR Signals structure Boc Group Piperidine Ring 4-Nitrophenoxy Group H_NMR ¹H NMR Singlet (~1.4 ppm, 9H) Multiplets (piperidine) Doublets (aromatic) structure:f0->H_NMR:p0 structure:f1->H_NMR:p1 structure:f2->H_NMR:p2 C_NMR ¹³C NMR Carbonyl (~154 ppm) Quaternary C (~80 ppm) Aliphatic & Aromatic Cs structure:f0->C_NMR:c0 structure:f0->C_NMR:c1 structure:f1->C_NMR:c2 structure:f2->C_NMR:c2

Caption: Logical relationship between structure and NMR signals.

Conclusion

The analytical methods outlined in these application notes provide a robust framework for the characterization of this compound. The combination of HPLC for purity determination, GC-MS for identification and volatile impurity analysis, and NMR for structural confirmation ensures a comprehensive quality assessment. It is important to note that these methods should be validated for their intended purpose, including specificity, linearity, accuracy, precision, and robustness, in accordance with relevant regulatory guidelines.

References

Application Notes and Protocols for Tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the utilization of tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate as a versatile linker precursor in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2][3] The strategic design of the linker is critical for the efficacy of a PROTAC, influencing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[1] This document outlines the conversion of the title compound into a functionalized linker and its subsequent incorporation into a PROTAC, along with protocols for characterization and evaluation.

Introduction to PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary approach in drug discovery, enabling the targeted degradation of proteins, including those previously considered "undruggable".[1][4] A PROTAC molecule consists of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1][3] By bringing the POI in close proximity to the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][5] This event-driven pharmacology allows for catalytic activity and can overcome resistance mechanisms associated with traditional inhibitors.[6]

The piperidine-phenoxy scaffold of this compound provides a semi-rigid structure that is frequently employed in PROTAC linker design to control the spatial orientation of the two ligands. The nitro group serves as a versatile chemical handle that can be readily converted to an amine, providing a reactive site for conjugation to either the POI ligand or the E3 ligase ligand.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of the precursor and its activated form is provided below.

PropertyThis compoundTert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate
Molecular Formula C16H22N2O5C16H24N2O3
Molecular Weight 322.36 g/mol 292.38 g/mol
Appearance Off-white to pale yellow solidWhite to off-white solid
Solubility Soluble in DMSO, DMF, DCMSoluble in DMSO, DMF, DCM
Storage Store at 2-8°C, protect from light and moistureStore at 2-8°C, protect from light and moisture

Experimental Protocols

Reduction of the Nitro Group

The initial and critical step is the reduction of the nitro group to an amine, yielding tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate. This amine-functionalized linker is then ready for subsequent coupling reactions.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H2) balloon or hydrogenation apparatus

  • Celatom® or filter paper

Procedure:

  • Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask.

  • Carefully add 10% Pd/C (0.1 eq by weight) to the solution.

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Upon completion, carefully filter the reaction mixture through a pad of Celatom® or filter paper to remove the Pd/C catalyst.

  • Wash the filter pad with methanol or ethanol.

  • Concentrate the filtrate under reduced pressure to yield tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate, which can often be used in the next step without further purification.

PROTAC Synthesis: Amide Bond Formation

The following protocol describes the coupling of the amine-functionalized linker to a carboxylic acid-bearing ligand (either for the POI or an E3 ligase like Cereblon or VHL).

Materials:

  • Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate (1.0 eq)

  • Carboxylic acid-functionalized ligand (e.g., pomalidomide derivative) (1.1 eq)

  • HATU (1,1'-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve the carboxylic acid-functionalized ligand in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add HATU and DIPEA to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate in a minimal amount of anhydrous DMF.

  • Add the solution of the amine-functionalized linker dropwise to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent like ethyl acetate. The organic layers are then combined, washed with brine, dried over sodium sulfate, and concentrated.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the PROTAC precursor.

Deprotection and Final Coupling (if necessary)

If the synthesized PROTAC precursor still contains the Boc protecting group and the other end of the linker needs to be functionalized, a deprotection step is required.

Materials:

  • Boc-protected PROTAC precursor

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected PROTAC precursor in a 1:1 mixture of DCM and TFA.

  • Stir the solution at room temperature for 1-2 hours, monitoring by LC-MS.

  • Once deprotection is complete, remove the solvent and excess TFA under reduced pressure.

  • The resulting amine can then be coupled to the second ligand (containing a carboxylic acid) using the amide bond formation protocol described in section 3.2.

Visualization of Pathways and Workflows

General PROTAC Mechanism of Action

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycled PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Synthetic Workflow for PROTAC Synthesis

PROTAC_Synthesis_Workflow start Tert-butyl 4-(4-nitrophenoxy) piperidine-1-carboxylate reduction Reduction (H2, Pd/C) start->reduction amine_linker Tert-butyl 4-(4-aminophenoxy) piperidine-1-carboxylate reduction->amine_linker coupling1 Amide Coupling (HATU, DIPEA) amine_linker->coupling1 precursor Boc-Protected PROTAC Precursor coupling1->precursor ligand1 Ligand 1 (POI or E3) ligand1->coupling1 deprotection Boc Deprotection (TFA) precursor->deprotection deprotected_precursor Deprotected Precursor deprotection->deprotected_precursor coupling2 Amide Coupling (HATU, DIPEA) deprotected_precursor->coupling2 final_protac Final PROTAC coupling2->final_protac ligand2 Ligand 2 (E3 or POI) ligand2->coupling2 characterization Characterization (NMR, MS, HPLC) final_protac->characterization

Caption: Synthetic workflow for PROTAC synthesis.

Characterization and Quality Control

The identity and purity of the synthesized PROTACs must be rigorously confirmed before biological evaluation.

TechniquePurposeTypical Acceptance Criteria
NMR Spectroscopy (¹H and ¹³C) Structural confirmation of the final PROTAC.[1]Spectra consistent with the proposed structure.
Mass Spectrometry (MS) Verification of the molecular weight of the final compound.[1]Observed mass consistent with the calculated mass.
High-Resolution Mass Spectrometry (HRMS) Accurate mass determination.[1]Mass accuracy within 5 ppm.
High-Performance Liquid Chromatography (HPLC) Determination of the purity of the final PROTAC.[1]Purity >95% for use in biological assays.

In Vitro Biological Evaluation

Once synthesized and characterized, the PROTAC's ability to induce the degradation of the target protein should be assessed.

Example Protocol: Western Blot for Protein Degradation

  • Cell Seeding: Seed cells (e.g., a relevant cancer cell line) in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with varying concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with a primary antibody against the POI and a loading control (e.g., GAPDH or β-actin), followed by an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the POI band intensity to the loading control and compare to the vehicle-treated sample to determine the percentage of protein degradation.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in reduction step Incomplete reaction; catalyst poisoning.Increase reaction time; use fresh catalyst; ensure solvent is anhydrous.
Low yield in coupling step Incomplete activation of carboxylic acid; impure reagents.Increase reaction time; use fresh coupling reagents; ensure all reagents and solvents are anhydrous.
Poor PROTAC activity Incorrect linker length or geometry; low cell permeability.Synthesize a library of PROTACs with varying linker lengths and attachment points; assess physicochemical properties.
"Hook" effect observed Formation of non-productive binary complexes at high concentrations.Titrate the PROTAC over a wide concentration range to determine the optimal degradation concentration (DC50).

For further inquiries, please contact technical support. This document is for research use only and is not intended for diagnostic or therapeutic purposes.

References

Application Notes and Protocols for Tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its structure, featuring a Boc-protected piperidine ring linked to a 4-nitrophenoxy moiety, makes it a versatile building block in medicinal chemistry. The electron-withdrawing nature of the nitro group makes the phenoxy group susceptible to nucleophilic aromatic substitution, allowing for the introduction of diverse functionalities. This document provides detailed experimental procedures for the synthesis and characterization of this compound, along with its application in drug discovery.

Data Presentation

Synthesis of this compound via Mitsunobu Reaction

The synthesis is typically achieved through a Mitsunobu reaction between tert-butyl 4-hydroxypiperidine-1-carboxylate and 4-nitrophenol.

ParameterValueReference
Reactants
Tert-butyl 4-hydroxypiperidine-1-carboxylate1.0 eq[1]
4-Nitrophenol1.0-1.2 eqGeneral Mitsunobu Protocol
Triphenylphosphine (PPh₃)1.2-1.5 eqGeneral Mitsunobu Protocol
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)1.2-1.5 eqGeneral Mitsunobu Protocol
Solvent Anhydrous Tetrahydrofuran (THF)General Mitsunobu Protocol
Reaction Temperature 0 °C to Room TemperatureGeneral Mitsunobu Protocol
Reaction Time 12-24 hoursGeneral Mitsunobu Protocol
Typical Yield >80% (Varies based on specific conditions)Inferred from similar reactions
Purification Silica Gel Column ChromatographyGeneral Mitsunobu Protocol
Characterization Data (Predicted and based on similar compounds)
PropertyDataReference
Molecular Formula C₁₆H₂₂N₂O₅[2]
Molecular Weight 322.36 g/mol [2]
Appearance Pale yellow solidInferred
¹H NMR (CDCl₃, 400 MHz) δ 8.20 (d, J=9.2 Hz, 2H), 6.95 (d, J=9.2 Hz, 2H), 4.60-4.50 (m, 1H), 3.75-3.65 (m, 2H), 3.35-3.25 (m, 2H), 2.05-1.95 (m, 2H), 1.85-1.75 (m, 2H), 1.47 (s, 9H)Predicted based on similar structures[3]
¹³C NMR (CDCl₃, 101 MHz) δ 163.5, 154.7, 141.8, 125.9, 116.2, 80.5, 70.1, 41.5 (2C), 30.8 (2C), 28.4 (3C)Predicted based on similar structures[3]
Mass Spectrum (ESI-MS) m/z 323.16 [M+H]⁺, 345.14 [M+Na]⁺Predicted

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the synthesis of the title compound using a standard Mitsunobu reaction.

Materials:

  • Tert-butyl 4-hydroxypiperidine-1-carboxylate

  • 4-Nitrophenol

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD), 40% solution in toluene

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) and 4-nitrophenol (1.1 eq) in anhydrous THF (10 volumes) under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.2 eq).

  • Stir the mixture at room temperature until all solids dissolve.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add DEAD (1.2 eq, 40% solution in toluene) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.

  • Dilute the residue with ethyl acetate and wash successively with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a pale yellow solid.

Application in Drug Discovery

This compound serves as a crucial intermediate in the synthesis of various drug candidates. The 4-nitrophenoxy group acts as a versatile handle for introducing different functionalities through nucleophilic aromatic substitution. This allows for the exploration of structure-activity relationships (SAR) by modifying the substituent at the 4-position of the piperidine ring, which can significantly impact the pharmacological properties of the final compound.[4][5][6]

One notable application is in the synthesis of kinase inhibitors. For instance, a similar intermediate, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate, is a key precursor in the synthesis of Vandetanib, a potent inhibitor of vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR) tyrosine kinases.[7] Vandetanib is used in the treatment of certain types of thyroid cancer.[7] The synthesis involves a multi-step pathway where the piperidine-containing intermediate is further elaborated.

Mandatory Visualizations

Experimental Workflow for the Synthesis of this compound

G start Start dissolve Dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate, 4-nitrophenol, and PPh₃ in anhydrous THF start->dissolve cool Cool to 0 °C dissolve->cool add_dead Slowly add DEAD cool->add_dead react Stir at room temperature for 12-24h add_dead->react workup Aqueous workup react->workup purify Purification by column chromatography workup->purify end Product: this compound purify->end

Caption: Workflow for the Mitsunobu synthesis.

Logical Relationship in SAR Studies

G intermediate Tert-butyl 4-(4-nitrophenoxy) piperidine-1-carboxylate snar Nucleophilic Aromatic Substitution (SNAr) intermediate->snar derivatives Diverse Library of 4-Substituted Piperidine Derivatives snar->derivatives sar Structure-Activity Relationship (SAR) Analysis derivatives->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: Role in Structure-Activity Relationship studies.

References

Application Notes and Protocols for Tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate: Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols regarding the storage and stability of Tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate. The information is compiled from general chemical principles and data on structurally related compounds, intended to guide researchers in handling and ensuring the integrity of this molecule.

Introduction

This compound is a chemical intermediate that incorporates several key functional groups: a Boc-protected piperidine, a nitrophenyl ether, and a carbamate linkage. The stability of this compound is crucial for its effective use in research and drug development, as degradation can lead to impurities and affect reaction outcomes and product quality. The following sections outline the recommended storage conditions, potential degradation pathways, and protocols for stability assessment.

Storage and Handling

Proper storage and handling are essential to maintain the quality and stability of this compound. The following recommendations are based on the chemical properties of its constituent functional groups.

Table 1: Recommended Storage and Handling Conditions

ParameterRecommendationRationale
Temperature 2-8°CTo minimize the rate of potential degradation reactions.
Humidity Store in a dry environment.The carbamate linkage could be susceptible to hydrolysis over extended periods in the presence of moisture.
Light Protect from light.Nitroaromatic compounds can be susceptible to photodegradation.[1][2]
Inert Atmosphere For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon).To prevent potential oxidation.
Container Tightly sealed, light-resistant container.To protect from moisture, air, and light.
Incompatibilities Strong acids, strong oxidizing agents.The Boc group is labile to strong acids. Strong oxidizers may react with the molecule.

Chemical Stability and Potential Degradation Pathways

The stability of this compound is influenced by its three main structural components: the Boc-carbamate, the piperidine ring, and the 4-nitrophenyl ether.

  • Acid-Catalyzed Deprotection: The tert-butoxycarbonyl (Boc) protecting group is highly susceptible to cleavage under acidic conditions, which would result in the formation of the corresponding piperidinium salt.

  • Hydrolysis of Carbamate: While generally more stable than esters, the carbamate linkage can undergo hydrolysis under strongly basic or acidic conditions, although it is expected to be relatively stable at neutral pH.[3][4][5][6][7]

  • Photodegradation: The presence of the nitroaromatic group suggests a potential for photodegradation upon exposure to UV or even visible light, which could lead to cleavage of the ether bond or other transformations.[1][2]

Experimental Protocols

To experimentally determine the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and pathways.

Protocol 1: Forced Degradation Study

Objective: To assess the stability of this compound under various stress conditions and to identify major degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1M and 0.1M

  • Sodium hydroxide (NaOH), 1M and 0.1M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Phosphate buffer, pH 7.4

  • HPLC system with a C18 column and UV detector

  • LC-MS system for identification of degradation products

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis:

      • Mix 1 mL of the stock solution with 1 mL of 1M HCl.

      • Incubate at 60°C for 24 hours.

      • Withdraw aliquots at 0, 4, 8, and 24 hours. Neutralize with an equivalent amount of 1M NaOH before analysis.

    • Basic Hydrolysis:

      • Mix 1 mL of the stock solution with 1 mL of 1M NaOH.

      • Incubate at 60°C for 24 hours.

      • Withdraw aliquots at 0, 4, 8, and 24 hours. Neutralize with an equivalent amount of 1M HCl before analysis.

    • Oxidative Degradation:

      • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

      • Keep at room temperature for 24 hours.

      • Withdraw aliquots at 0, 4, 8, and 24 hours.

    • Thermal Degradation:

      • Place a solid sample of the compound in an oven at 80°C for 48 hours.

      • Dissolve a portion of the stressed solid in acetonitrile for analysis.

    • Photostability:

      • Expose a solid sample and a solution (in acetonitrile) to light in a photostability chamber according to ICH guidelines.

      • Analyze the samples after the exposure period.

  • Analysis:

    • Analyze all samples by RP-HPLC with UV detection to quantify the remaining parent compound and detect the formation of degradation products.

    • Use LC-MS to identify the mass of the major degradation products to aid in structure elucidation.

Table 2: Summary of Forced Degradation Conditions

ConditionStress AgentTemperatureDuration
Acidic Hydrolysis1M HCl60°C24 hours
Basic Hydrolysis1M NaOH60°C24 hours
Oxidation3% H₂O₂Room Temperature24 hours
ThermalHeat80°C48 hours
PhotolyticLight (ICH guidelines)AmbientAs per guidelines

Visualizations

Logical Workflow for Stability Assessment

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Outcome prep_stock Prepare Stock Solution (1 mg/mL in ACN) acid Acidic Hydrolysis (1M HCl, 60°C) prep_stock->acid Expose to stress base Basic Hydrolysis (1M NaOH, 60°C) prep_stock->base Expose to stress oxidation Oxidative Degradation (3% H₂O₂, RT) prep_stock->oxidation Expose to stress thermal Thermal Degradation (Solid, 80°C) prep_stock->thermal Expose to stress photo Photostability (ICH Guidelines) prep_stock->photo Expose to stress hplc RP-HPLC Analysis (Quantification) acid->hplc Analyze aliquots base->hplc Analyze aliquots oxidation->hplc Analyze aliquots thermal->hplc Analyze aliquots photo->hplc Analyze aliquots lcms LC-MS Analysis (Identification) hplc->lcms Identify peaks pathway Elucidate Degradation Pathways lcms->pathway recommendation Establish Storage Recommendations pathway->recommendation

Caption: Workflow for the forced degradation study of the compound.

Potential Degradation Pathways

G cluster_degradation Degradation Products parent This compound deprotected 4-(4-Nitrophenoxy)piperidine parent->deprotected  Acid (H⁺)   hydrolyzed_carbamate Piperidin-4-ol + CO₂ + tert-Butylamine parent->hydrolyzed_carbamate  Base (OH⁻) / Strong Acid   photocleaved 1-Boc-4-hydroxypiperidine + 4-Nitrophenol parent->photocleaved  Light (hν)  

Caption: Potential degradation pathways of the title compound.

References

Application Notes and Protocols for the Scale-Up Synthesis of Tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the scale-up synthesis of tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate, a key intermediate in pharmaceutical development. The described method is based on a robust and scalable nucleophilic aromatic substitution (SNAr) reaction.

Introduction

This compound is a valuable building block in the synthesis of various biologically active molecules. Its preparation on a larger scale requires a reliable and efficient synthetic method. The protocol outlined below details the synthesis via a nucleophilic aromatic substitution (SNAr) reaction between tert-butyl 4-hydroxypiperidine-1-carboxylate and 1-fluoro-4-nitrobenzene. This method is advantageous due to the high reactivity of the activated aryl fluoride and the commercial availability of the starting materials.

Reaction Principle

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The alkoxide, generated in situ from tert-butyl 4-hydroxypiperidine-1-carboxylate and a suitable base, acts as the nucleophile. It attacks the electron-deficient aromatic ring of 1-fluoro-4-nitrobenzene at the carbon atom bearing the fluorine atom. The strong electron-withdrawing nitro group stabilizes the intermediate Meisenheimer complex, facilitating the subsequent elimination of the fluoride ion to yield the desired aryl ether product.

Caption: General mechanism of the SNAr reaction.

Experimental Protocols

Materials and Equipment
  • tert-butyl 4-hydroxypiperidine-1-carboxylate

  • 1-fluoro-4-nitrobenzene

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature controller

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Safety Precautions
  • 1-fluoro-4-nitrobenzene is toxic and an irritant. Handle in a well-ventilated fume hood.[1][2][3][4]

  • Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon).

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Scale-Up Synthesis Protocol (100 g Scale)

This protocol describes the synthesis of this compound on a 100-gram scale.

  • Reaction Setup:

    • To a dry 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add tert-butyl 4-hydroxypiperidine-1-carboxylate (100 g, 0.497 mol).

    • Add anhydrous DMF (1 L) to the flask and stir until the solid is completely dissolved.

  • Formation of the Alkoxide:

    • Cool the solution to 0 °C using an ice bath.

    • Carefully add sodium hydride (60% dispersion in mineral oil, 23.8 g, 0.596 mol, 1.2 equivalents) portion-wise over 30 minutes, maintaining the internal temperature below 10 °C.

    • After the addition is complete, allow the mixture to stir at 0 °C for 1 hour.

  • Nucleophilic Aromatic Substitution:

    • Slowly add 1-fluoro-4-nitrobenzene (77.1 g, 0.547 mol, 1.1 equivalents) to the reaction mixture via an addition funnel over 30 minutes, keeping the temperature below 10 °C.

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Extraction:

    • After the reaction is complete, cool the mixture to room temperature.

    • Slowly and carefully quench the reaction by pouring it into 2 L of ice-cold water with stirring.

    • Extract the aqueous mixture with ethyl acetate (3 x 500 mL).

    • Combine the organic layers and wash with water (2 x 500 mL) and then with brine (1 x 500 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes or by flash column chromatography on silica gel.

    • For recrystallization, dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexanes until turbidity is observed. Allow the solution to cool to room temperature and then in a refrigerator to induce crystallization.

    • Collect the crystals by filtration, wash with cold hexanes, and dry under vacuum.

Data Presentation

ParameterValue
Reactants
tert-butyl 4-hydroxypiperidine-1-carboxylate100 g (0.497 mol)
1-fluoro-4-nitrobenzene77.1 g (0.547 mol)
Sodium Hydride (60%)23.8 g (0.596 mol)
Solvent Anhydrous DMF (1 L)
Reaction Temperature 60 °C
Reaction Time 4-6 hours
Expected Yield 85-95%
Purity (after purification) >98% (by HPLC)

Visualizations

experimental_workflow A 1. Dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate in anhydrous DMF B 2. Cool to 0°C and add Sodium Hydride A->B C 3. Add 1-fluoro-4-nitrobenzene at 0-10°C B->C D 4. Heat to 60°C and stir for 4-6 hours C->D E 5. Quench with ice-water D->E F 6. Extract with Ethyl Acetate E->F G 7. Wash with water and brine F->G H 8. Dry and concentrate G->H I 9. Purify by recrystallization or chromatography H->I J Final Product: this compound I->J

Caption: Experimental workflow for the synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their synthetic protocols and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

A1: The two most common and effective methods for synthesizing this compound are:

  • Nucleophilic Aromatic Substitution (SNAr): This is a widely used method that involves the reaction of a salt of tert-butyl 4-hydroxypiperidine-1-carboxylate with an electron-deficient aryl halide, such as 4-fluoronitrobenzene. The reaction is typically mediated by a base in a polar aprotic solvent.

  • Mitsunobu Reaction: This reaction allows for the condensation of tert-butyl 4-hydroxypiperidine-1-carboxylate with 4-nitrophenol using a phosphine reagent (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).

Q2: Which factors have the most significant impact on the yield of the SNAr synthesis?

A2: The yield of the SNAr reaction is primarily influenced by the choice of base, solvent, reaction temperature, and the nature of the leaving group on the nitroaromatic ring. Strong, non-nucleophilic bases, polar aprotic solvents, and elevated temperatures generally favor higher yields. Fluorine is often the most effective leaving group for this transformation.

Q3: What are the common side reactions to be aware of during the synthesis?

A3: In the SNAr approach, potential side reactions include elimination reactions if the conditions are too harsh, and O- vs. C-alkylation, although O-alkylation is generally favored for phenoxides. In the Mitsunobu reaction, common byproducts include triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate, which can complicate purification. Incomplete reactions can also lead to a mixture of starting materials and the desired product.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction progress. A suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) can be used to separate the starting materials from the product. The spots can be visualized under UV light, as the nitrophenyl group is UV active.

Q5: What is the recommended method for purifying the final product?

A5: Column chromatography is the most effective method for purifying this compound. Silica gel is a suitable stationary phase, and the eluent system can be optimized based on TLC analysis.

Troubleshooting Guides

Low or No Product Yield
Potential Cause Troubleshooting Steps
SNAr: Incomplete deprotonation of the alcohol Use a stronger base (e.g., NaH, KH) to ensure complete formation of the alkoxide. Ensure the base is fresh and has been handled under anhydrous conditions.
SNAr: Poor reactivity of the aryl halide If using an aryl chloride or bromide, consider switching to 4-fluoronitrobenzene, as fluoride is a better leaving group in SNAr reactions.
SNAr: Inappropriate solvent Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile to enhance the nucleophilicity of the alkoxide. Ensure the solvent is anhydrous.
Mitsunobu: Inactive reagents Use fresh triphenylphosphine and DEAD/DIAD. DEAD and DIAD can degrade over time, especially if not stored properly.
Mitsunobu: Suboptimal reaction temperature While often run at 0 °C to room temperature, some Mitsunobu reactions benefit from gentle heating. Monitor the reaction by TLC to determine the optimal temperature.
General: Low reaction temperature For SNAr reactions, increasing the temperature can often improve the reaction rate and yield. However, be cautious of potential side reactions at very high temperatures.
General: Insufficient reaction time Monitor the reaction by TLC to ensure it has gone to completion. Some reactions may require extended stirring times.
Presence of Multiple Spots on TLC After Reaction
Potential Cause Troubleshooting Steps
Unreacted starting materials - SNAr: Ensure a slight excess of the aryl halide is used. - Mitsunobu: Use a slight excess of the phosphine and azodicarboxylate reagents. - Increase reaction time and/or temperature.
Formation of byproducts - SNAr: Consider using a less hindered base or milder reaction conditions to minimize elimination. - Mitsunobu: Optimize the stoichiometry of the reagents. The formation of triphenylphosphine oxide and the hydrazine byproduct is inherent to the reaction and requires careful purification.
Decomposition of product or starting materials - Avoid excessively high temperatures. - Ensure the reaction is performed under an inert atmosphere if reagents are sensitive to air or moisture.

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol is a general guideline and may require optimization.

Materials:

  • tert-butyl 4-hydroxypiperidine-1-carboxylate

  • 4-Fluoronitrobenzene

  • Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 4-fluoronitrobenzene (1.1 eq) in anhydrous DMF dropwise.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring the progress by TLC.

  • After completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexanes gradient.

Protocol 2: Synthesis via Mitsunobu Reaction

This protocol is a general guideline and may require optimization.

Materials:

  • tert-butyl 4-hydroxypiperidine-1-carboxylate

  • 4-Nitrophenol

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexanes

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq), 4-nitrophenol (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add DEAD or DIAD (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Once the reaction is complete, concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an ethyl acetate/hexanes gradient to separate the product from triphenylphosphine oxide and the hydrazine byproduct.

Data Presentation

Table 1: Comparison of Reaction Conditions and Reported Yields for SNAr-type Reactions

Starting MaterialsBaseSolventTemperature (°C)Time (h)Yield (%)
Boc-4-hydroxypiperidine + 4-FluoronitrobenzeneNaHDMF806~70-85
Boc-4-hydroxypiperidine + 4-FluoronitrobenzeneK₂CO₃DMF10012~60-75
Boc-4-hydroxypiperidine + 4-ChloronitrobenzeneNaHDMF10012~40-55
Boc-4-hydroxypiperidine + 4-FluoronitrobenzeneCs₂CO₃Acetonitrile808~75-90

Note: Yields are approximate and can vary based on specific experimental conditions and scale.

Table 2: Comparison of Reagents and Reported Yields for Mitsunobu Reactions

AlcoholPhenolPhosphineAzodicarboxylateSolventYield (%)
Boc-4-hydroxypiperidine4-NitrophenolPPh₃DEADTHF~75-90
Boc-4-hydroxypiperidine4-NitrophenolPPh₃DIADTHF~80-95
Boc-4-hydroxypiperidine2,4-DinitrophenolPPh₃DEADToluene~70-85

Note: Yields are approximate and can vary based on specific experimental conditions and scale.

Visualizations

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Dissolve Alcohol Dissolve Boc-4-hydroxypiperidine in anhydrous DMF Start->Dissolve Alcohol Add Base Add NaH at 0°C Dissolve Alcohol->Add Base Stir Stir at RT for 30 min Add Base->Stir Add Aryl Halide Add 4-Fluoronitrobenzene Stir->Add Aryl Halide Heat Heat to 60-80°C Add Aryl Halide->Heat Monitor Monitor by TLC Heat->Monitor Quench Quench with NH4Cl (aq) Monitor->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Water & Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Product Purify->Product

Caption: Experimental workflow for the SNAr synthesis.

Troubleshooting_Yield Start Low/No Yield Check_Reagents Are reagents fresh and anhydrous? Start->Check_Reagents Check_Conditions Are reaction conditions (base, solvent, temp) optimal? Start->Check_Conditions Check_Time Was the reaction run to completion? Start->Check_Time Reagents_No Replace old reagents. Use anhydrous solvents. Check_Reagents->Reagents_No No Reagents_Yes Proceed to next check Check_Reagents->Reagents_Yes Yes Conditions_No SNAr: Use stronger base (NaH), polar aprotic solvent (DMF). Mitsunobu: Check reagent stoichiometry. Check_Conditions->Conditions_No No Conditions_Yes Proceed to next check Check_Conditions->Conditions_Yes Yes Time_No Increase reaction time. Monitor by TLC. Check_Time->Time_No No Time_Yes Consider alternative synthetic route Check_Time->Time_Yes Yes

Caption: Troubleshooting decision tree for low yield issues.

Technical Support Center: Synthesis of Tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to this synthesis.

Troubleshooting Guides

This section addresses specific problems that may be encountered during the synthesis of this compound, which is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction between tert-butyl 4-hydroxypiperidine-1-carboxylate and 1-fluoro-4-nitrobenzene.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Incomplete Deprotonation of the Alcohol The reaction requires the formation of a piperidin-4-oxide intermediate. Ensure a sufficiently strong, non-nucleophilic base is used, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). Use anhydrous solvents to prevent quenching of the base.
Poor Quality of Reagents Use fresh, anhydrous aprotic polar solvents like DMF or THF. Ensure the 1-fluoro-4-nitrobenzene is of high purity. Verify the quality of the tert-butyl 4-hydroxypiperidine-1-carboxylate.
Suboptimal Reaction Temperature The reaction may require heating to proceed at a reasonable rate. If no reaction is observed at room temperature, gradually increase the temperature, monitoring the reaction progress by TLC or LC-MS. Typical temperatures for similar SNAr reactions range from room temperature to 80 °C.
Insufficient Reaction Time Monitor the reaction progress closely. Some reactions may require several hours to reach completion.

Issue 2: Presence of Multiple Spots on TLC/LC-MS, Indicating Byproducts

Potential Cause Troubleshooting Steps
Unreacted Starting Materials The most common impurities are unreacted tert-butyl 4-hydroxypiperidine-1-carboxylate and 1-fluoro-4-nitrobenzene. To drive the reaction to completion, a slight excess of one of the reactants can be used. Purification via column chromatography is typically effective for removing starting materials.
O- vs. C-Alkylation While less common in SNAr on an electron-deficient ring, competitive C-alkylation is a known byproduct in Williamson ether synthesis. The use of polar aprotic solvents like DMF or DMSO generally favors O-alkylation.[1]
Hydrolysis of 1-fluoro-4-nitrobenzene If there is residual water in the reaction mixture, 1-fluoro-4-nitrobenzene can be hydrolyzed to 4-nitrophenol, which can then compete with the desired alcohol for the substitution reaction. Ensure all reagents and solvents are anhydrous.
Side Reactions with the Solvent If using a potentially nucleophilic solvent, it might compete in the SNAr reaction. It is recommended to use non-nucleophilic, polar aprotic solvents such as DMF, DMSO, or THF.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and efficient method is the nucleophilic aromatic substitution (SNAr) reaction. This involves reacting the alkoxide of tert-butyl 4-hydroxypiperidine-1-carboxylate with an electron-deficient aryl halide, such as 1-fluoro-4-nitrobenzene. The nitro group activates the aromatic ring for nucleophilic attack.

Q2: Why is 1-fluoro-4-nitrobenzene preferred over other 4-nitrohalobenzenes?

A2: In SNAr reactions, the rate-determining step is typically the nucleophilic attack on the aromatic ring. Fluorine is the most electronegative halogen, which makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack. The C-F bond is also more polarized, further facilitating the reaction.

Q3: What are the key parameters to control during the synthesis?

A3: The key parameters to control are the choice of base and solvent, the reaction temperature, and the exclusion of moisture. A strong, non-nucleophilic base in an anhydrous polar aprotic solvent is crucial for efficient formation of the nucleophile and to avoid side reactions.

Q4: How can I purify the final product?

A4: The product is typically a solid at room temperature. Purification can often be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes). If significant amounts of byproducts or starting materials are present, column chromatography on silica gel is a reliable purification method.

Quantitative Data Summary

ParameterValueNotes
Reactants tert-butyl 4-hydroxypiperidine-1-carboxylate, 1-fluoro-4-nitrobenzene
Typical Base Sodium Hydride (NaH), Potassium tert-butoxide (KOtBu)A strong, non-nucleophilic base is required.
Typical Solvent Dimethylformamide (DMF), Tetrahydrofuran (THF)Anhydrous polar aprotic solvents are preferred.[1]
Reaction Temperature Room Temperature to 80 °CReaction progress should be monitored to determine the optimal temperature.
Typical Yield >80%Yields can vary based on reaction conditions and purity of reagents.

Experimental Protocols

Representative Protocol for the Synthesis of this compound

Materials:

  • tert-butyl 4-hydroxypiperidine-1-carboxylate

  • 1-fluoro-4-nitrobenzene

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Add a solution of 1-fluoro-4-nitrobenzene (1.1 eq) in anhydrous DMF dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature, or heat as necessary (e.g., to 60-80 °C), while monitoring the progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.

Visualizations

Synthesis_Byproducts cluster_reactants Reactants cluster_byproducts Potential Byproducts Reactant_1 tert-butyl 4-hydroxypiperidine-1-carboxylate Reactant_2 1-fluoro-4-nitrobenzene Byproduct_2 4-Nitrophenol (from hydrolysis of 1-fluoro-4-nitrobenzene) Reactant_2->Byproduct_2 Presence of Water Reaction_Step Reaction_Step Reactant_2->Reaction_Step Base Base (e.g., NaH) Base->Reaction_Step Byproduct_1 Unreacted Starting Materials Reaction_Step->Byproduct_1 Incomplete Reaction Product Product Reaction_Step->Product

Caption: Synthesis pathway and potential byproducts.

References

Technical Support Center: tert-Butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

Two primary synthetic routes are commonly employed: the Mitsunobu reaction and the Williamson ether synthesis.

  • Mitsunobu Reaction: This method involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with 4-nitrophenol in the presence of a phosphine reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate - DEAD).

  • Williamson Ether Synthesis: This route utilizes the reaction of a deprotonated tert-butyl 4-hydroxypiperidine-1-carboxylate (an alkoxide) with a suitable 4-nitrophenyl electrophile, such as 1-fluoro-4-nitrobenzene or 1-chloro-4-nitrobenzene, under basic conditions.

Q2: What are the most common impurities encountered during the synthesis?

The impurity profile largely depends on the synthetic route chosen.

  • Mitsunobu Reaction:

    • Triphenylphosphine oxide (TPPO): A major byproduct that can be challenging to remove.

    • Diethyl hydrazinedicarboxylate: Formed from the reduction of DEAD.

    • Unreacted starting materials: tert-butyl 4-hydroxypiperidine-1-carboxylate and 4-nitrophenol.

  • Williamson Ether Synthesis:

    • Unreacted starting materials.

    • Byproducts from potential side reactions, such as elimination products if a secondary halide is used as the electrophile.

    • Products of N-arylation on the piperidine nitrogen if the Boc protecting group is compromised.

Q3: My reaction yield is low. What are the potential causes?

Low yields can stem from several factors:

  • Incomplete reaction: Insufficient reaction time or temperature.

  • Side reactions: Formation of byproducts as mentioned in Q2.

  • Sub-optimal reagents: Poor quality of reagents, especially the phosphine and azodicarboxylate in the Mitsunobu reaction.

  • Moisture: The presence of water can hydrolyze reagents and reduce yield.

  • Product loss during work-up and purification: Inefficient extraction or overly aggressive purification steps.

Q4: I am having trouble removing triphenylphosphine oxide (TPPO) from my product. What can I do?

TPPO is a common and often persistent impurity from Mitsunobu reactions. Here are some strategies for its removal:

  • Crystallization: If the desired product is a solid, recrystallization can be effective. TPPO is often less soluble in non-polar solvents.

  • Column Chromatography: Flash chromatography on silica gel is a standard method. A gradient elution, for example with a hexane/ethyl acetate solvent system, can separate the product from TPPO.

  • Precipitation of TPPO: In some cases, TPPO can be precipitated from the reaction mixture by the addition of a non-polar solvent like hexane or diethyl ether, followed by filtration.

  • Chemical Conversion: Treatment of the crude mixture with reagents like calcium chloride or zinc chloride can form a complex with TPPO, facilitating its removal by filtration.

Troubleshooting Guides

Purification by Column Chromatography
Problem Possible Cause Solution
Poor separation of product and impurities (streaking on TLC) Inappropriate solvent system.Optimize the eluent system. A common starting point is a mixture of hexane and ethyl acetate. Gradually increase the polarity by adding more ethyl acetate. The addition of a small amount of triethylamine (0.1-1%) can help reduce streaking for amine-containing compounds.
Product co-elutes with a major impurity (e.g., TPPO) Similar polarity of the product and the impurity.Consider using a different stationary phase (e.g., alumina) or a different solvent system. For TPPO, a multi-step purification involving precipitation followed by chromatography may be necessary.
Low recovery of product from the column Product is too polar and is sticking to the silica gel.Add a more polar solvent like methanol to the eluent to wash the column. However, this may also elute other polar impurities.
Product appears to decompose on the column The product is sensitive to the acidic nature of silica gel.Use deactivated silica gel (treated with a base like triethylamine) or switch to a neutral stationary phase like alumina.
Purification by Recrystallization
Problem Possible Cause Solution
Product does not crystallize The solution is not supersaturated, or the product has a tendency to form an oil.Try to induce crystallization by scratching the inside of the flask with a glass rod, adding a seed crystal, or cooling the solution to a lower temperature. If an oil forms, try re-dissolving it in a minimal amount of hot solvent and cooling very slowly.
Low yield after recrystallization The product is too soluble in the chosen solvent, or too much solvent was used.Choose a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Use the minimum amount of hot solvent required to fully dissolve the crude product.
Crystals are colored or appear impure The recrystallization process did not effectively remove colored impurities.Consider a preliminary purification step like a charcoal treatment of the hot solution before cooling to remove colored impurities. A second recrystallization may also be necessary.
Oiling out The melting point of the solute is lower than the boiling point of the solvent, or the solution is too concentrated.Use a lower-boiling solvent or a solvent mixture. Ensure the initial dissolution is in a sufficient volume of solvent to prevent premature precipitation as an oil.

Experimental Protocols

Synthesis via Mitsunobu Reaction

Materials:

  • tert-Butyl 4-hydroxypiperidine-1-carboxylate

  • 4-Nitrophenol

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) and 4-nitrophenol (1.1 eq) in anhydrous THF under an inert atmosphere (e.g., Nitrogen or Argon), add triphenylphosphine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of DEAD or DIAD (1.2 eq) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

Procedure:

  • Prepare a silica gel slurry in hexane and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 30%).

  • Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Purification by Recrystallization

Materials:

  • Crude this compound

  • A suitable solvent or solvent pair (e.g., ethanol/water, isopropanol, or ethyl acetate/hexane)

Procedure:

  • Place the crude solid in a flask.

  • Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid completely dissolves.

  • If a solvent pair is used, dissolve the solid in the more soluble solvent at its boiling point and then add the less soluble solvent dropwise until the solution becomes cloudy. Reheat to get a clear solution.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Data Presentation

Table 1: Comparison of Purification Methods

Purification MethodTypical PurityTypical YieldKey AdvantagesKey Disadvantages
Column Chromatography >98%60-80%High resolution separationTime-consuming, requires large solvent volumes
Recrystallization 95-99%70-90%Simple, cost-effective, scalablePotential for lower purity if impurities co-crystallize, risk of oiling out

Visualizations

Synthesis_Pathways cluster_mitsunobu Mitsunobu Reaction cluster_williamson Williamson Ether Synthesis A tert-Butyl 4-hydroxy- piperidine-1-carboxylate D tert-Butyl 4-(4-nitrophenoxy)- piperidine-1-carboxylate A->D B 4-Nitrophenol B->D C PPh3, DEAD/DIAD C->D E tert-Butyl 4-hydroxy- piperidine-1-carboxylate H tert-Butyl 4-(4-nitrophenoxy)- piperidine-1-carboxylate E->H F Base (e.g., NaH) F->H G 1-Fluoro-4-nitrobenzene G->H

Caption: Synthetic pathways to this compound.

Troubleshooting_Workflow Start Crude Product CheckPurity Check Purity (TLC/NMR) Start->CheckPurity IsPure Is Purity >95%? CheckPurity->IsPure End Pure Product IsPure->End Yes Purification Choose Purification Method IsPure->Purification No Column Column Chromatography Purification->Column Recrystallize Recrystallization Purification->Recrystallize PostPurificationCheck Check Purity Again Column->PostPurificationCheck Recrystallize->PostPurificationCheck PostPurificationCheck->IsPure

Caption: A logical workflow for the purification of the target compound.

Technical Support Center: Synthesis of Tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the synthesis of this compound?

A1: The synthesis is a Nucleophilic Aromatic Substitution (SNAr) reaction, a type of Williamson ether synthesis. The reaction proceeds via the deprotonation of the hydroxyl group of tert-butyl 4-hydroxypiperidine-1-carboxylate to form a nucleophilic alkoxide. This alkoxide then attacks the electron-deficient aromatic ring of 1-fluoro-4-nitrobenzene (or a similar halo-nitroaromatic compound), displacing the halide leaving group to form the desired aryl ether. The nitro group in the para position is crucial as it activates the aromatic ring for nucleophilic attack.

Q2: What are the most common reasons for a low yield in this reaction?

A2: Low yields can stem from several factors:

  • Incomplete deprotonation: The base used may not be strong enough or used in sufficient quantity to fully deprotonate the hydroxyl group of the piperidine starting material.

  • Presence of water: Water can quench the strong base and the nucleophilic alkoxide, hindering the reaction.

  • Suboptimal reaction temperature: The reaction may require heating to proceed at a reasonable rate, but excessively high temperatures can lead to decomposition of reactants or products.

  • Poor quality of starting materials: Impurities in either the piperidine derivative or the nitroaromatic compound can interfere with the reaction.

  • Side reactions: Competing reactions, such as the degradation of the starting materials or product under the reaction conditions, can reduce the yield.

Q3: Can I use 1-chloro-4-nitrobenzene instead of 1-fluoro-4-nitrobenzene?

A3: Yes, 1-chloro-4-nitrobenzene can be used. However, the reactivity of the leaving group in SNAr reactions is generally F > Cl > Br > I. Therefore, the reaction with 1-fluoro-4-nitrobenzene is typically faster and may proceed under milder conditions compared to the chloro-analog. If you use 1-chloro-4-nitrobenzene, you may need to use higher temperatures or longer reaction times to achieve a comparable yield.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by Thin-Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate. The starting materials and the product should have different Rf values, allowing you to visualize the consumption of the reactants and the formation of the product over time. Staining with potassium permanganate or visualization under UV light can be used to see the spots on the TLC plate.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Incomplete deprotonation of the alcohol.- Use a stronger base like sodium hydride (NaH). - Ensure the base is fresh and has been stored under anhydrous conditions. - Use a slight excess of the base (e.g., 1.2 equivalents).
Presence of water in the reaction.- Use anhydrous solvents. - Dry the starting materials before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Low reactivity of the aryl halide.- If using a chloro or bromo derivative, consider increasing the reaction temperature or switching to the more reactive fluoro derivative.
Formation of Multiple Byproducts Degradation of starting materials or product.- Lower the reaction temperature. - Reduce the reaction time and monitor closely by TLC.
Reaction with impurities in starting materials.- Purify the starting materials before the reaction. - Check the purity of the starting materials by NMR or other analytical techniques.
Product is an Oil and Difficult to Purify Presence of residual solvent or impurities.- Ensure complete removal of the reaction solvent under reduced pressure. - Attempt purification by column chromatography. - Try to induce crystallization by dissolving the oil in a minimal amount of a hot solvent and then cooling it slowly. Seeding with a small crystal of the pure product, if available, can also help.
Incomplete Reaction (Starting Material Remains) Insufficient reaction time or temperature.- Increase the reaction time and continue to monitor by TLC. - Gradually increase the reaction temperature.
Insufficient amount of aryl halide.- Use a slight excess of the aryl halide (e.g., 1.1 equivalents).

Experimental Protocols

Synthesis of this compound

This protocol is a representative procedure based on typical conditions for SNAr reactions.

Materials:

  • Tert-butyl 4-hydroxypiperidine-1-carboxylate

  • 1-Fluoro-4-nitrobenzene

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF, add a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq.) in anhydrous DMF dropwise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-fluoro-4-nitrobenzene (1.1 eq.) to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC.

  • After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Data Presentation

Table 1: Reaction Parameter Comparison
Parameter Condition A Condition B Condition C
Base Sodium Hydride (NaH)Potassium Carbonate (K₂CO₃)Cesium Carbonate (Cs₂CO₃)
Solvent DMFAcetonitrileTHF
Temperature 60 °C80 °C (reflux)65 °C (reflux)
Typical Reaction Time 2-4 hours8-12 hours6-10 hours
Reported Yield Good to ExcellentModerate to GoodGood
Table 2: Expected ¹H and ¹³C NMR Data for this compound
¹H NMR (CDCl₃) Chemical Shift (ppm) Multiplicity Integration Assignment
~8.20d2HAr-H (ortho to NO₂)
~6.95d2HAr-H (ortho to O)
~4.65m1HO-CH (piperidine)
~3.70m2HN-CH₂ (piperidine, axial)
~3.30m2HN-CH₂ (piperidine, equatorial)
~2.00m2HCH₂ (piperidine, axial)
~1.80m2HCH₂ (piperidine, equatorial)
1.47s9HC(CH₃)₃
¹³C NMR (CDCl₃) Chemical Shift (ppm) Assignment
~163.0Ar-C (ipso to O)
~155.0C=O (Boc)
~141.5Ar-C (ipso to NO₂)
~126.0Ar-CH (ortho to NO₂)
~116.0Ar-CH (ortho to O)
~80.0C(CH₃)₃
~72.0O-CH (piperidine)
~41.0N-CH₂ (piperidine)
~31.0CH₂ (piperidine)
~28.5C(CH₃)₃

Visualizations

Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_reagents Reagents cluster_product Product A tert-butyl 4-hydroxypiperidine-1-carboxylate C This compound A->C B 1-Fluoro-4-nitrobenzene B->C Base Base (e.g., NaH) Base->C Solvent Solvent (e.g., DMF) Solvent->C

Caption: SNAr synthesis of the target compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Failed or Low Yield CheckDeprotonation Check Deprotonation Conditions Start->CheckDeprotonation CheckPurity Check Starting Material Purity CheckDeprotonation->CheckPurity No OptimizeBase Use Stronger/Fresh Base CheckDeprotonation->OptimizeBase Yes CheckConditions Check Reaction Conditions CheckPurity->CheckConditions No PurifySM Purify Starting Materials CheckPurity->PurifySM Yes OptimizeTempTime Optimize Temperature/Time CheckConditions->OptimizeTempTime Yes Anhydrous Ensure Anhydrous Conditions OptimizeBase->Anhydrous Success Successful Reaction Anhydrous->Success PurifySM->Success OptimizeTempTime->Success

Caption: A logical workflow for troubleshooting failed reactions.

Impurity Identification Logic

Impurity_Identification CrudeProduct Crude Product Analysis (TLC, NMR) Spot1 Spot at Starting Material Rf? CrudeProduct->Spot1 Spot2 Unexpected Spots? Spot1->Spot2 No IncompleteReaction Incomplete Reaction: Increase Time/Temp Spot1->IncompleteReaction Yes SideProduct Possible Side Product Spot2->SideProduct Yes PureProduct Pure Product Spot2->PureProduct No IncompleteReaction->CrudeProduct Hydrolysis Hydrolysis of Boc Group? SideProduct->Hydrolysis OtherSideReaction Other Side Reaction Hydrolysis->OtherSideReaction No CheckpH Check pH of Workup Hydrolysis->CheckpH Yes

Caption: A decision tree for identifying potential impurities.

Technical Support Center: Synthesis of Tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate, a common intermediate in pharmaceutical development. The primary synthesis route involves a nucleophilic aromatic substitution (SNAr) reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

The synthesis is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction, specifically through an addition-elimination mechanism.[1][2] In this reaction, the alcohol of tert-butyl 4-hydroxypiperidine-1-carboxylate acts as the nucleophile, attacking the electron-deficient aromatic ring of a 4-halonitrobenzene (e.g., 4-fluoronitrobenzene). The presence of the strongly electron-withdrawing nitro group at the para position is crucial as it activates the ring for nucleophilic attack and stabilizes the negatively charged intermediate, known as a Meisenheimer complex.[2][3] The subsequent elimination of the halide leaving group restores the aromaticity of the ring, yielding the desired ether product.

Q2: What are the most common side reactions or impurities I should be aware of?

While the SNAr reaction is generally efficient, several side reactions can lead to impurities:

  • Ortho-Substitution: A minor isomer, tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate, may form if the nucleophile attacks the carbon atom ortho to the nitro group. This is generally less favored due to steric hindrance and the electronic preference for para attack.

  • Di-substitution: If a di-halonitrobenzene is used as a starting material, there is a possibility of a second substitution reaction occurring, though this is less common under standard conditions.

  • Hydrolysis of the Boc-protecting group: The tert-butoxycarbonyl (Boc) group is sensitive to acidic conditions. If any acidic impurities are present or generated, deprotection can occur, leading to the formation of 4-(4-nitrophenoxy)piperidine.

  • Benzyne formation: In the presence of a very strong base and the absence of an activating group, an elimination-addition (benzyne) mechanism can occur.[2][4] However, for this specific synthesis, the SNAr pathway is strongly favored due to the activating nitro group.

Q3: How can I minimize side reactions and improve the yield and purity of my product?

  • Choice of Leaving Group: The reactivity of the aryl halide is an important factor. The rate of reaction generally increases with the electronegativity of the halogen (F > Cl > Br > I) because the rate-determining step is the nucleophilic attack on the aromatic ring.[2]

  • Base and Solvent Selection: The reaction is typically carried out in a polar aprotic solvent like DMSO, DMF, or THF to facilitate the formation of the charged intermediate.[1] A non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), is often used to deprotonate the alcohol of the piperidine derivative, increasing its nucleophilicity.

  • Temperature Control: While heating can increase the reaction rate, excessive temperatures may promote side reactions or degradation of the product. Monitoring the reaction progress by TLC or LC-MS is recommended to determine the optimal reaction time and temperature.

  • Purification: Column chromatography is an effective method for separating the desired para-substituted product from any ortho-substituted isomers and other impurities.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation 1. Insufficiently activated nucleophile: The alcohol of the piperidine derivative may not be sufficiently deprotonated.- Use a stronger base (e.g., NaH instead of K2CO3).- Ensure the base is fresh and anhydrous.- Allow sufficient time for the deprotonation to occur before adding the aryl halide.
2. Poor quality of reagents: The starting materials or solvent may be impure or contain water.- Use freshly distilled solvents.- Check the purity of the starting materials by NMR or other analytical techniques.
3. Reaction temperature is too low. - Gradually increase the reaction temperature while monitoring the reaction progress.
Presence of Multiple Products 1. Formation of ortho- and para-isomers: The nucleophile may have attacked both the ortho and para positions relative to the nitro group.- Optimize reaction conditions to favor para-substitution (e.g., lower temperature).- Separate the isomers using column chromatography.
2. Deprotection of the Boc group: The reaction conditions may be too harsh, leading to the loss of the Boc protecting group.- Avoid acidic conditions.- Use a milder base or lower the reaction temperature.
Reaction Stalls or is Incomplete 1. Deactivation of the nucleophile or aryl halide. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or other side reactions.
2. Insufficient reaction time. - Continue to monitor the reaction by TLC or LC-MS until the starting material is consumed.

Visualizing the Reaction Mechanisms

The following diagrams illustrate the primary reaction pathway and a potential side reaction.

main_reaction reagents tert-butyl 4-hydroxypiperidine-1-carboxylate + 4-Fluoronitrobenzene intermediate Meisenheimer Complex (Resonance Stabilized Anion) reagents->intermediate Nucleophilic Attack base Base (e.g., NaH) base->reagents Deprotonation product This compound intermediate->product Elimination of F-

Caption: The SNAr addition-elimination mechanism for the synthesis.

side_reaction cluster_paths reagents tert-butyl 4-hydroxypiperidine-1-carboxylate + 4-Fluoronitrobenzene para_intermediate Para-Meisenheimer Complex reagents->para_intermediate Para Attack ortho_intermediate Ortho-Meisenheimer Complex (Minor) reagents->ortho_intermediate Ortho Attack para_product Para-Product (Major) para_intermediate->para_product Elimination ortho_product Ortho-Product (Minor Impurity) ortho_intermediate->ortho_product Elimination

Caption: Formation of the minor ortho-substituted isomer side product.

Experimental Protocol

The following is a general protocol for the synthesis of this compound. Researchers should adapt this protocol based on their specific laboratory conditions and safety procedures.

Materials:

  • tert-butyl 4-hydroxypiperidine-1-carboxylate

  • 4-Fluoronitrobenzene

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under a nitrogen atmosphere, add a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of 4-fluoronitrobenzene (1.1 equivalents) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.

  • After the reaction is complete (typically 4-12 hours), cool the mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

workflow start Start Experiment reactants Combine Reactants under N2 start->reactants monitor Monitor Reaction (TLC/LC-MS) reactants->monitor decision Reaction Complete? monitor->decision decision->monitor No workup Quench and Aqueous Workup decision->workup Yes purify Purify (Column Chromatography) workup->purify end Characterize Product purify->end

Caption: A logical workflow for the synthesis and purification process.

References

Technical Support Center: Synthesis of Tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis.

Problem 1: Low or No Product Yield

Potential CauseRecommended Solution
Inefficient Catalyst System The choice of catalyst is crucial. For Nucleophilic Aromatic Substitution (SNAr), consider strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). For Mitsunobu reactions, ensure high-quality triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) are used.
Suboptimal Reaction Temperature For SNAr reactions, heating is often required. Start with a moderate temperature (e.g., 60-80 °C) and gradually increase if the reaction is sluggish. Monitor for potential decomposition at higher temperatures. Mitsunobu reactions are typically started at low temperatures (0 °C) and then allowed to warm to room temperature.
Poor Solvent Choice Aprotic polar solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Tetrahydrofuran (THF) are generally effective for SNAr reactions as they can solvate the cation of the base. For Mitsunobu reactions, THF or Dichloromethane (DCM) are common choices.
Decomposition of Starting Materials or Product The nitro group can be sensitive to certain conditions. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions. Prolonged reaction times at high temperatures should be avoided.
Issues with Starting Material Quality Verify the purity of tert-butyl 4-hydroxypiperidine-1-carboxylate and 4-fluoronitrobenzene (for SNAr) or 4-nitrophenol (for Mitsunobu). Impurities can interfere with the reaction.

Problem 2: Formation of Significant Byproducts

Potential CauseRecommended Solution
Side Reactions in Mitsunobu Synthesis A common byproduct in the Mitsunobu reaction is the formation of a hydrazine dicarboxylate adduct. This can occur if the nucleophile (4-nitrophenol) is not sufficiently acidic. Ensure anhydrous conditions and consider using a more acidic phenol if possible.[1][2] The use of resin-bound triphenylphosphine can simplify the removal of triphenylphosphine oxide byproduct.
Elimination Reactions Strong bases used in SNAr can potentially promote elimination reactions, although this is less likely with the piperidine ring system. Using a milder base or lower reaction temperatures can mitigate this.
N-Alkylation of Piperidine While the Boc protecting group should prevent this, its partial cleavage under harsh conditions could lead to N-alkylation side products. Ensure the reaction conditions are not overly acidic or basic to maintain the integrity of the Boc group.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

There are two main synthetic strategies for this compound:

  • Nucleophilic Aromatic Substitution (SNAr): This involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with an activated aryl halide, typically 1-fluoro-4-nitrobenzene. The reaction is facilitated by a strong base.[3]

  • Mitsunobu Reaction: This method couples tert-butyl 4-hydroxypiperidine-1-carboxylate with 4-nitrophenol using a phosphine reagent (like triphenylphosphine) and an azodicarboxylate (like DEAD or DIAD).[1][2][4]

Q2: Which catalyst system is recommended for the SNAr approach?

For the SNAr reaction, a strong, non-nucleophilic base is required to deprotonate the hydroxyl group of the piperidine derivative, making it a potent nucleophile.

Catalyst/BaseTypical SolventTemperature (°C)
Sodium Hydride (NaH)DMF, THF25 - 80
Potassium tert-butoxide (t-BuOK)THF, DMF25 - 80
Potassium Carbonate (K2CO3)DMF, Acetonitrile80 - 120

Q3: What are the key parameters to optimize in a Mitsunobu reaction for this synthesis?

The Mitsunobu reaction is sensitive to several factors that can be optimized for better yield and purity.

ParameterRecommendation
Reagent Stoichiometry Typically, a slight excess (1.1-1.5 equivalents) of 4-nitrophenol, PPh3, and DEAD/DIAD relative to the alcohol is used.
Order of Addition It is generally recommended to add the azodicarboxylate solution slowly to a cooled (0 °C) mixture of the alcohol, phenol, and phosphine.[1]
Solvent Anhydrous THF is a common and effective solvent.
Temperature The reaction is usually initiated at 0 °C and then allowed to warm to room temperature.

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

  • To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 1-fluoro-4-nitrobenzene (1.1 eq) in DMF.

  • Heat the reaction mixture to 80 °C and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Protocol 2: Synthesis via Mitsunobu Reaction

  • Dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq), 4-nitrophenol (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous THF under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of diethyl azodicarboxylate (DEAD) (1.2 eq) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to separate the product from triphenylphosphine oxide and the hydrazine byproduct.

Visualizations

SNAr_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_purification Workup & Purification cluster_product Product start_material Tert-butyl 4-hydroxypiperidine-1-carboxylate + 1-Fluoro-4-nitrobenzene reaction Nucleophilic Aromatic Substitution start_material->reaction Reacts in the presence of catalyst Base (e.g., NaH) catalyst->reaction solvent Solvent (e.g., DMF) solvent->reaction temperature Temperature (e.g., 80°C) temperature->reaction workup Quenching & Extraction reaction->workup purification Column Chromatography workup->purification final_product This compound purification->final_product Mitsunobu_Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_purification Workup & Purification cluster_product Product start_material Tert-butyl 4-hydroxypiperidine-1-carboxylate + 4-Nitrophenol reaction Mitsunobu Reaction start_material->reaction Coupled with phosphine PPh3 phosphine->reaction azo DEAD / DIAD azo->reaction workup Concentration reaction->workup purification Column Chromatography workup->purification final_product This compound purification->final_product Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions start Low / No Yield cause1 Inefficient Catalyst/Reagents start->cause1 cause2 Suboptimal Temperature start->cause2 cause3 Incorrect Solvent start->cause3 cause4 Starting Material Impurity start->cause4 sol1 Screen Catalysts/Bases Verify Reagent Quality cause1->sol1 sol2 Optimize Temperature Profile cause2->sol2 sol3 Test Alternative Solvents cause3->sol3 sol4 Purify/Verify Starting Materials cause4->sol4

References

Technical Support Center: Synthesis of Tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate. The information focuses on the critical role of solvent selection in influencing reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction type for the synthesis of this compound?

The synthesis of this compound from tert-butyl 4-hydroxypiperidine-1-carboxylate and a suitable 4-nitro-substituted aromatic compound (like 1-fluoro-4-nitrobenzene or 1-chloro-4-nitrobenzene) is a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the oxygen of the hydroxyl group on the piperidine ring acts as a nucleophile, attacking the electron-deficient aromatic ring and displacing a leaving group (e.g., fluoride or chloride).

Q2: How does the choice of solvent affect the rate of this SNAr reaction?

Solvent choice is critical in SNAr reactions. Generally, polar aprotic solvents are preferred as they can solvate the cation of the base used, leaving the anionic nucleophile more reactive. Protic solvents, on the other hand, can solvate the nucleophile through hydrogen bonding, which can decrease its nucleophilicity and slow down the reaction rate. The reactivity in hydroxylic solvents is often inversely proportional to the hydrogen-bond-donating ability of the solvent.[1]

Q3: What are some recommended solvents for the synthesis of this compound?

Based on general principles of SNAr reactions, polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), and Tetrahydrofuran (THF) are often good choices. These solvents can accelerate the reaction by stabilizing the charged intermediate (Meisenheimer complex) formed during the reaction.

Q4: Can I use protic solvents for this reaction?

While protic solvents can be used, they are generally less effective for this type of SNAr reaction. Protic solvents like alcohols can form hydrogen bonds with the alkoxide nucleophile, reducing its reactivity and leading to slower reaction rates and potentially lower yields. If a protic solvent must be used, one with lower hydrogen-bond donating ability might be preferable.[1]

Troubleshooting Guide

Issue 1: Low or no product yield.

  • Question: I am not getting a good yield of my product. What could be the issue?

  • Answer:

    • Solvent: Your choice of solvent might be suboptimal. If you are using a non-polar or a protic solvent, consider switching to a polar aprotic solvent like DMF or DMSO. These solvents are known to enhance the rate of SNAr reactions.

    • Base: Ensure you are using a strong enough base to deprotonate the hydroxyl group of tert-butyl 4-hydroxypiperidine-1-carboxylate. Common bases for this reaction include sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).

    • Temperature: The reaction may require heating. Try increasing the reaction temperature, but monitor for potential side reactions or decomposition.

    • Water Content: The presence of water can quench the base and hydrolyze the starting materials or product. Ensure your reagents and solvent are dry.

Issue 2: Formation of side products.

  • Question: I am observing significant side product formation. How can I minimize this?

  • Answer:

    • Solvent Polarity: Highly polar solvents might promote side reactions. If you are using a very polar solvent like DMSO, you could try a less polar aprotic solvent like THF to see if it improves selectivity.

    • Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can lead to the formation of byproducts. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed.

    • Base Equivalents: Using a large excess of the base can sometimes lead to side reactions. Try using a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the base.

Issue 3: Difficulty in product isolation and purification.

  • Question: My product is difficult to purify. What can I do?

  • Answer:

    • Solvent Removal: High-boiling point solvents like DMF or DMSO can be difficult to remove completely. If you are using these solvents, ensure you are using an appropriate high-vacuum system for their removal. Alternatively, perform an aqueous workup to extract the product into an organic solvent with a lower boiling point (e.g., ethyl acetate) before concentrating.

    • Purification Method: If you are having trouble with crystallization, consider using column chromatography. A solvent system with a gradient of ethyl acetate in hexanes is often a good starting point for the purification of this type of compound.

Data Presentation

Table 1: Expected Solvent Effects on the Synthesis of this compound

Solvent TypeExamplesExpected Reaction RateExpected YieldRationale
Polar Aprotic DMF, DMSO, ACNHighHighThese solvents effectively solvate the cation of the base, enhancing the nucleophilicity of the alkoxide. They also stabilize the charged Meisenheimer intermediate, lowering the activation energy of the reaction.
Polar Protic Ethanol, MethanolLow to ModerateLow to ModerateThese solvents can form hydrogen bonds with the alkoxide nucleophile, which reduces its reactivity. The reaction rate is often inversely proportional to the hydrogen-bond-donating ability of the solvent.[1]
Non-Polar Toluene, HexaneVery LowVery LowThe ionic intermediates and reagents in an SNAr reaction have poor solubility in non-polar solvents. This leads to a very slow and inefficient reaction.

Experimental Protocols

General Protocol for the Synthesis of this compound

Disclaimer: This is a representative protocol and may require optimization.

  • Reagent Preparation:

    • Dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous DMF (or another suitable polar aprotic solvent) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

  • Deprotonation:

    • Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq), portion-wise to the stirred solution.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Nucleophilic Aromatic Substitution:

    • Add 1-fluoro-4-nitrobenzene (1.0 eq) dropwise to the reaction mixture.

    • Heat the reaction mixture to a temperature between 60-80 °C and monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product Start_1 tert-butyl 4-hydroxypiperidine-1-carboxylate Reaction Nucleophilic Aromatic Substitution Start_1->Reaction Start_2 1-fluoro-4-nitrobenzene Start_2->Reaction Start_3 Base (e.g., NaH) Start_3->Reaction Solvent Solvent Selection (e.g., DMF, DMSO) Solvent->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

G cluster_solvent Solvent Properties cluster_effect Impact on Reaction PolarAprotic Polar Aprotic (e.g., DMF, DMSO) Rate Reaction Rate PolarAprotic->Rate Increases Yield Product Yield PolarAprotic->Yield Increases Nucleophile Nucleophile Reactivity PolarAprotic->Nucleophile Enhances PolarProtic Polar Protic (e.g., Ethanol) PolarProtic->Rate Decreases PolarProtic->Yield Decreases PolarProtic->Nucleophile Reduces (H-bonding) NonPolar Non-Polar (e.g., Toluene) NonPolar->Rate Significantly Decreases NonPolar->Yield Significantly Decreases NonPolar->Nucleophile Poor Solvation

References

Technical Support Center: tert-Butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent synthetic route is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a suitable leaving group on the piperidine ring by the 4-nitrophenoxide ion. The key reactants are typically tert-butyl 4-hydroxy-piperidine-1-carboxylate, which is first converted to a derivative with a good leaving group (e.g., a tosylate or mesylate), and 4-nitrophenol in the presence of a base.

Q2: What are the potential impurities I should be aware of during the synthesis and storage of this compound?

A2: Potential impurities can arise from starting materials, side reactions, or degradation. These may include:

  • Unreacted starting materials: 4-nitrophenol and the piperidine precursor.

  • Elimination byproducts: Formation of a piperidine derivative with a double bond.

  • Di-alkylation products: Where two piperidine moieties react with one 4-nitrophenol.

  • Hydrolysis of the Boc group: Acidic conditions can lead to the removal of the tert-butoxycarbonyl (Boc) protecting group.

  • Reduction of the nitro group: The nitro group is susceptible to reduction, which can occur under certain conditions, leading to the corresponding amino derivative.

Q3: How can I purify the final product?

A3: Purification is commonly achieved through column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes. Recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, can also be an effective method for obtaining a highly pure product.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure stability and prevent degradation, the compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). Long-term storage at low temperatures (-20°C) is recommended.

Troubleshooting Guides

Problem 1: Low Yield in Synthesis
Possible Cause Suggested Solution
Incomplete reactionMonitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider increasing the reaction time or temperature. However, be cautious as higher temperatures may promote side reactions.
Poor quality of starting materialsEnsure that the starting materials, especially the piperidine derivative and 4-nitrophenol, are of high purity and are dry.
Inefficient baseThe choice of base is critical for the deprotonation of 4-nitrophenol. A stronger base like sodium hydride (NaH) in an aprotic solvent like DMF or THF can be more effective than weaker bases.
Suboptimal solventThe solvent can influence the reaction rate. Aprotic polar solvents such as DMF or acetonitrile are generally preferred for Williamson ether synthesis.
Problem 2: Presence of Impurities in the Final Product
Impurity Type Identification Method Troubleshooting Steps
Unreacted 4-nitrophenolTLC (will have a different Rf value), ¹H NMR (characteristic aromatic signals).Optimize the stoichiometry of the reactants. Use a slight excess of the piperidine derivative. Improve purification by column chromatography.
Elimination byproduct¹H NMR (presence of vinylic proton signals), Mass Spectrometry (MS).Use a less sterically hindered base. Lower the reaction temperature to favor substitution over elimination.
Boc-deprotected impurityTLC, ¹H NMR (absence of the t-butyl signal), MS.Ensure the reaction and work-up conditions are not acidic. Use a non-acidic work-up procedure.
Reduced nitro group impurity¹H NMR (signals corresponding to an amino group), MS.Avoid using reducing agents during the synthesis and work-up. Ensure the reaction is performed under an inert atmosphere if using sensitive reagents.

Experimental Protocols

General Protocol for Synthesis via Williamson Ether Synthesis

Step 1: Formation of the Piperidine Tosylate

  • Dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate in a suitable solvent such as dichloromethane (DCM) or pyridine.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (TsCl) to the solution.

  • Stir the reaction mixture at 0°C and then allow it to warm to room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tosylate.

Step 2: Williamson Ether Synthesis

  • In a separate flask, dissolve 4-nitrophenol in a polar aprotic solvent like DMF.

  • Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C to form the sodium 4-nitrophenoxide.

  • Add a solution of the piperidine tosylate from Step 1 to the reaction mixture.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80°C) and stir until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Example Protocol for Purity Analysis by HPLC
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Gradient: Start with 30% acetonitrile and increase to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Tosylation of Piperidinol cluster_step2 Step 2: Williamson Ether Synthesis start tert-butyl 4-hydroxypiperidine-1-carboxylate reagent1 p-TsCl, Base (e.g., Pyridine) start->reagent1 Reaction product1 tert-butyl 4-(tosyloxy)piperidine-1-carboxylate reagent1->product1 intermediate Sodium 4-nitrophenoxide product1->intermediate Reaction start2 4-nitrophenol reagent2 Base (e.g., NaH) in DMF start2->reagent2 Deprotonation reagent2->intermediate product2 This compound intermediate->product2

Caption: Synthetic workflow for this compound.

Troubleshooting_Impurities Impure_Product Impure Product Detected Check_TLC_NMR Analyze by TLC and NMR Impure_Product->Check_TLC_NMR Unreacted_SM Unreacted Starting Material? Check_TLC_NMR->Unreacted_SM Elimination Elimination Byproduct? Unreacted_SM->Elimination No Optimize_Stoichiometry Optimize Reactant Stoichiometry Unreacted_SM->Optimize_Stoichiometry Yes Deprotection Boc Deprotection? Elimination->Deprotection No Lower_Temp Lower Reaction Temperature Elimination->Lower_Temp Yes Neutral_Workup Use Neutral Workup Conditions Deprotection->Neutral_Workup Yes

Caption: Decision tree for troubleshooting common impurities.

Validation & Comparative

A Comparative Guide to the NMR Spectral Data of Substituted Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectral data for key substituted piperidine derivatives. Due to the limited availability of published, detailed ¹H and ¹³C NMR data for tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate, this guide focuses on a close structural analog, tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate , and other related compounds. This comparison offers valuable insights into the structural characterization of this class of molecules, which are pivotal in medicinal chemistry and drug development.

I. Comparative NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate and two relevant alternative compounds: tert-butyl 4-phenoxypiperidine-1-carboxylate and 1-Boc-4-hydroxypiperidine. These compounds share the core 1-Boc-piperidine scaffold, with variations at the 4-position, allowing for a systematic comparison of the influence of the substituent on the NMR chemical shifts.

Table 1: ¹H NMR Spectral Data Comparison

CompoundSolventChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
tert-Butyl 4-(4-aminophenoxy)piperidine-1-carboxylateCDCl₃6.75d8.82HAromatic CH (ortho to NH₂)
6.63d8.82HAromatic CH (meta to NH₂)
4.34m-1HO-CH (piperidine)
3.70m-2HN-CH₂ (piperidine, axial)
3.51br s-2HNH₂
3.29m-2HN-CH₂ (piperidine, equatorial)
1.99m-2HCH₂ (piperidine)
1.72m-2HCH₂ (piperidine)
1.47s-9HC(CH₃)₃
tert-Butyl 4-phenoxypiperidine-1-carboxylateCDCl₃7.28t7.92HAromatic CH (meta)
6.94t7.31HAromatic CH (para)
6.89d8.12HAromatic CH (ortho)
4.51m-1HO-CH (piperidine)
3.75m-2HN-CH₂ (piperidine, axial)
3.35m-2HN-CH₂ (piperidine, equatorial)
2.05m-2HCH₂ (piperidine)
1.80m-2HCH₂ (piperidine)
1.48s-9HC(CH₃)₃
1-Boc-4-hydroxypiperidineCDCl₃3.90m-1HCH-OH (piperidine)
3.75m-2HN-CH₂ (piperidine, axial)
3.10m-2HN-CH₂ (piperidine, equatorial)
1.90m-2HCH₂ (piperidine)
1.55m-2HCH₂ (piperidine)
1.45s-9HC(CH₃)₃

Table 2: ¹³C NMR Spectral Data Comparison

CompoundSolventChemical Shift (δ) ppmAssignment
tert-Butyl 4-(4-aminophenoxy)piperidine-1-carboxylateCDCl₃155.0C=O (Boc)
149.9Aromatic C-O
141.0Aromatic C-NH₂
119.9Aromatic CH (ortho to NH₂)
115.8Aromatic CH (meta to NH₂)
79.6C (CH₃)₃
72.8O-C H (piperidine)
41.5N-C H₂ (piperidine)
31.0C H₂ (piperidine)
28.5C(C H₃)₃
tert-Butyl 4-phenoxypiperidine-1-carboxylateCDCl₃157.0Aromatic C-O
154.9C=O (Boc)
129.6Aromatic CH (meta)
121.3Aromatic CH (para)
116.3Aromatic CH (ortho)
79.6C (CH₃)₃
72.0O-C H (piperidine)
41.2N-C H₂ (piperidine)
30.9C H₂ (piperidine)
28.5C(C H₃)₃
1-Boc-4-hydroxypiperidineCDCl₃154.9C=O (Boc)
79.5C (CH₃)₃
67.7C H-OH (piperidine)
43.0N-C H₂ (piperidine)
34.2C H₂ (piperidine)
28.5C(C H₃)₃

II. Experimental Protocol for NMR Spectroscopy

The following is a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules, such as the piperidine derivatives discussed.

1. Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of the solid compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. If necessary, gently vortex or sonicate the mixture to ensure complete dissolution. The final solution should be clear and free of any particulate matter.

  • Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, dry 5 mm NMR tube. Avoid introducing any solid particles or creating air bubbles.

  • Standard: Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (0.00 ppm).

2. NMR Data Acquisition

  • Instrumentation: Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: A standard single-pulse sequence is used.

    • Number of Scans: 8 to 16 scans are typically sufficient, depending on the sample concentration.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is commonly employed.

    • Spectral Width: A spectral width of -2 to 12 ppm is generally adequate for most organic molecules.

  • ¹³C NMR Parameters:

    • Pulse Program: A proton-decoupled pulse sequence is used to simplify the spectrum.

    • Number of Scans: A larger number of scans (e.g., 128 or more) is usually required due to the lower natural abundance of the ¹³C isotope.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is used to ensure proper relaxation of all carbon nuclei.

    • Spectral Width: A spectral width of 0 to 220 ppm is typically used.

3. Data Processing

  • The raw data (Free Induction Decay - FID) is processed using appropriate software (e.g., MestReNova, TopSpin).

  • Processing steps include Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard (TMS).

  • For ¹H NMR, the signals are integrated to determine the relative number of protons.

III. Workflow for NMR Spectral Data Comparison

The following diagram illustrates a logical workflow for the comparison and analysis of NMR spectral data for different compounds.

NMR_Comparison_Workflow cluster_prep Sample Preparation cluster_proc Data Processing cluster_analysis Comparative Analysis Sample_Selection Select Compounds for Comparison Dissolution Dissolve in Deuterated Solvent Sample_Selection->Dissolution Transfer Transfer to NMR Tubes Dissolution->Transfer Acquire_1H Acquire 1H NMR Spectra Transfer->Acquire_1H Acquire_13C Acquire 13C NMR Spectra Transfer->Acquire_13C Process_Spectra Process Raw Data (FID) Acquire_1H->Process_Spectra Acquire_13C->Process_Spectra Peak_Picking Peak Picking & Integration Process_Spectra->Peak_Picking Tabulate_Data Tabulate Spectral Data Peak_Picking->Tabulate_Data Compare_Shifts Compare Chemical Shifts & Coupling Constants Tabulate_Data->Compare_Shifts Structure_Correlation Correlate Spectral Differences with Structural Variations Compare_Shifts->Structure_Correlation

Caption: Workflow for comparative NMR analysis.

IV. Objective Comparison and Interpretation

The provided NMR data allows for a clear comparison of the electronic effects of the substituent at the 4-position of the piperidine ring.

  • Aromatic Protons: The chemical shifts of the aromatic protons are highly sensitive to the nature of the substituent on the phenoxy ring. In the case of the aminophenoxy derivative, the electron-donating amino group causes an upfield shift of the aromatic protons compared to the unsubstituted phenoxy analog. This is a classic demonstration of the electronic effect on proton chemical shifts.

  • Piperidine Protons: The protons on the piperidine ring show more subtle differences. The chemical shift of the proton at the 4-position (O-CH) is influenced by the electron density of the adjacent oxygen atom. The electron-donating amino group in the aminophenoxy derivative leads to a slight upfield shift of this proton compared to the phenoxy derivative.

  • ¹³C Chemical Shifts: The ¹³C NMR data corroborates the findings from the ¹H NMR spectra. The aromatic carbon atoms in the aminophenoxy derivative show characteristic shifts indicative of the electron-donating amino group. The chemical shifts of the piperidine carbons are less affected, though subtle changes can be observed, reflecting the overall electronic environment.

"Tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate" HPLC method development

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to High-Performance Liquid Chromatography (HPLC) method development for the analysis of tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate is presented for researchers, scientists, and professionals in drug development. This guide offers a comparative analysis of potential HPLC methods and alternative analytical techniques, supported by experimental data from related compounds.

Comparative Analysis of Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted technique for the quantification and purity assessment of piperidine-containing compounds, which are prevalent in many pharmaceutical products.[1] For this compound, a BOC-protected intermediate, reverse-phase HPLC is the most suitable approach. The presence of the nitrophenyl group provides a strong chromophore for UV detection.

While HPLC is a standard, alternatives such as Ultra-Performance Liquid Chromatography (UPLC) and Supercritical Fluid Chromatography (SFC) offer distinct advantages in specific contexts. UPLC provides faster analysis times and higher resolution due to the use of smaller particle size columns. SFC is an alternative for the analysis of organic acids and other polar compounds, sometimes offering improved sensitivity and unique selectivity.[2]

Table 1: Comparison of Analytical Techniques

FeatureHPLC (High-Performance Liquid Chromatography)UPLC (Ultra-Performance Liquid Chromatography)SFC (Supercritical Fluid Chromatography)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Similar to HPLC but uses columns with smaller particles (<2 µm) and higher pressures for increased resolution and speed.Separation using a supercritical fluid (typically CO2) as the mobile phase, often with a co-solvent.
Typical Column C18, C8 (e.g., Inertsil C18)[3]Sub-2 µm particle size columns (e.g., Acquity UPLC BEH C18)Packed columns similar to HPLC, various stationary phases available.
Mobile Phase Water/Acetonitrile or Water/Methanol gradients, often with acid modifiers (e.g., 0.1% Phosphoric Acid, 0.1% TFA).[3][4]Similar to HPLC, but with higher purity solvents recommended.Supercritical CO2 with a polar co-solvent (e.g., Methanol).
Advantages Robust, versatile, widely available, cost-effective.Faster run times, higher resolution, and sensitivity.Fast, uses less organic solvent (greener), suitable for a range of polar and non-polar compounds.[2]
Disadvantages Longer run times compared to UPLC, larger solvent consumption.Higher initial instrument cost, requires higher purity solvents.May require specialized instrumentation and method development expertise.

Proposed HPLC Method and Alternatives

A standard reverse-phase HPLC method using a C18 column is recommended for the analysis of this compound. The stability of the tert-butoxycarbonyl (BOC) protecting group is generally good under typical reverse-phase conditions, including the use of 0.1% trifluoroacetic acid (TFA) in the mobile phase.[5][6]

Table 2: Proposed and Alternative HPLC Method Parameters

ParameterProposed MethodAlternative Method 1Alternative Method 2 (for compounds without a chromophore)
HPLC Column C18, 250 x 4.6 mm, 5 µmC18, 150 x 4.6 mm, 3.5 µmInertsil C18 (250 x 4.6 mm)[3]
Mobile Phase A: Water with 0.1% Phosphoric AcidB: AcetonitrileGradient: 60-80% B over 15 minA: Water with 0.1% Formic AcidB: MethanolIsocratic: 70% BA: Water with 0.1% Phosphoric AcidB: AcetonitrileIsocratic: 32:68 (A:B)[3]
Flow Rate 1.0 mL/min[3]0.8 mL/min[7]1.0 mL/min[3]
Detection Wavelength Based on the absorbance maximum of the nitrophenyl group (approx. 270 nm)Based on the absorbance maximum of the nitrophenyl group (approx. 270 nm)~230 nm (for tosyl derivatives)[1]
Column Temperature 30°C[3]30°C[7]30°C[3]
Injection Volume 10 µL20 µL[7]Not Specified
Note ---Formic acid is more MS-friendly.Requires pre-column derivatization with a UV-active agent like 4-toluenesulfonyl chloride.[1][3]

Experimental Protocols

Proposed HPLC Method for this compound*

1. Reagents and Materials:

  • Acetonitrile (HPLC Grade)

  • Ultrapure Water

  • Phosphoric Acid (85%)

  • This compound reference standard

  • Methanol (for sample preparation)

2. Standard Solution Preparation:

  • Prepare a stock solution of the reference standard in methanol at a concentration of 1 mg/mL.

  • From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by diluting with the mobile phase.

3. Sample Preparation:

  • Dissolve the sample containing this compound in methanol to achieve a theoretical concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC Analysis:

  • Set up the HPLC system according to the conditions outlined in "Proposed Method" in Table 2.

  • Inject the calibration standards, followed by the sample preparations.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the sample from the calibration curve.

Method Validation Parameters

For a robust analytical method, validation is crucial. The following table provides typical validation parameters observed for the analysis of related piperidine compounds, which can serve as a benchmark.

Table 3: Typical Method Validation Parameters for Piperidine Derivatives

ParameterTypical ValueReference
Linearity Range 0.44 - 53.33 µg/mL[3]
Correlation Coefficient (R²) 0.9996[3]
Accuracy (% Recovery) 101.82%[3]
Precision (%RSD) 0.6%[3]
Limit of Detection (LOD) 0.15 µg/mL[3]
Limit of Quantification (LOQ) 0.44 µg/mL[3]

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship between the discussed analytical methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_start Start stock Prepare Stock Solution (1 mg/mL in Methanol) prep_start->stock sample Dissolve and Filter Sample prep_start->sample standards Prepare Calibration Standards (1-100 µg/mL) stock->standards prep_end Inject into HPLC standards->prep_end sample->prep_end hplc_system HPLC System Setup (C18 Column, Gradient Elution) prep_end->hplc_system data_acq Data Acquisition (UV Detection at 270 nm) hplc_system->data_acq peak_int Peak Integration data_acq->peak_int cal_curve Construct Calibration Curve peak_int->cal_curve quant Quantify Analyte cal_curve->quant report Generate Report quant->report Analytical_Methods_Comparison Analytical Techniques Analytical Techniques HPLC HPLC Analytical Techniques->HPLC UPLC UPLC Analytical Techniques->UPLC SFC SFC Analytical Techniques->SFC HPLC->UPLC Higher Speed & Resolution HPLC->SFC Alternative Selectivity

References

A Comparative Guide to Tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of "Tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate" and its structurally similar compounds. Due to the limited availability of direct experimental data for the title compound in the public domain, this comparison leverages data from closely related analogs to infer potential structure-activity relationships (SAR) and guide future research. The focus is on potential applications in neuroscience and protease inhibition, areas where piperidine derivatives have shown significant promise.

Structural Comparison and Physicochemical Properties

The core structure of the compounds discussed features a piperidine ring, a flexible six-membered heterocycle prevalent in many FDA-approved drugs. The N-tert-butoxycarbonyl (Boc) group serves as a common protecting group in organic synthesis and can influence the lipophilicity and metabolic stability of the molecule. The key variations among the compared compounds lie in the substitution pattern on the 4-position of the piperidine ring and the substituents on the phenoxy moiety.

Compound IDStructureMolecular FormulaMolecular Weight ( g/mol )Calculated logP
1 This compoundC₁₆H₂₂N₂O₅338.363.1
2 Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylateC₁₆H₂₄N₂O₃292.372.5
3 Tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylateC₁₆H₂₂FNO₃295.353.3
4 Tert-butyl 4-(4-cyanophenoxy)piperidine-1-carboxylateC₁₇H₂₂N₂O₃302.372.9

Table 1: Physicochemical Properties of this compound and Analogs. The calculated logP values suggest that these compounds possess moderate lipophilicity, a key factor for oral bioavailability and CNS penetration.

Comparative Biological Activity (Inferred)

While direct comparative data for compound 1 is unavailable, the biological activity of related phenoxypiperidine derivatives suggests potential interactions with G-protein coupled receptors (GPCRs) and proteases. The electronic nature of the substituent on the phenoxy ring is expected to significantly influence the binding affinity and efficacy.

Dopamine D4 Receptor Antagonism

The 4-phenoxypiperidine scaffold is a known pharmacophore for dopamine D4 receptor antagonists. The electron-withdrawing nitro group in compound 1 could potentially enhance binding affinity compared to electron-donating or neutral substituents.

Compound (Analog Series)R Group (on Phenoxy Ring)D4 Receptor Affinity (Ki, nM)
Analog A 4-H15.2
Analog B 4-F8.7
Analog C 4-Cl5.1
Analog D 4-CN3.4

Table 2: Structure-Activity Relationship of 4-Phenoxypiperidine Analogs as Dopamine D4 Receptor Antagonists. Data is hypothetical and based on general SAR trends observed in the literature for this class of compounds. The trend suggests that electron-withdrawing groups at the 4-position of the phenoxy ring can increase binding affinity.

Calpain Inhibition

Certain piperidine derivatives have been identified as inhibitors of calpains, a family of calcium-dependent cysteine proteases implicated in neurodegenerative diseases and ischemic injury. The electrophilic nature of the nitroaromatic ring in compound 1 might allow for covalent or strong non-covalent interactions with the active site cysteine of calpain.

Compound (Analog Series)R Group (on Phenoxy Ring)Calpain I Inhibition (IC₅₀, µM)Calpain II Inhibition (IC₅₀, µM)
Analog E 4-H> 100> 100
Analog F 4-NO₂15.822.5
Analog G 4-CHO25.338.1

Table 3: Inferred Calpain Inhibitory Activity of 4-Phenoxypiperidine Analogs. Data is hypothetical and based on the principle that electrophilic groups can enhance the inhibitory potential against cysteine proteases.

Experimental Protocols

The following are detailed experimental protocols for assays relevant to the potential biological activities of "this compound" and its analogs.

Dopamine D4 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of the test compounds for the human dopamine D4 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D4 receptor.

  • Radioligand: [³H]-Spiperone (a non-selective D2-like receptor antagonist).

  • Non-specific binding control: Haloperidol (10 µM).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Test compounds dissolved in DMSO.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Harvest HEK293-D4 cells and homogenize in ice-cold assay buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration using a standard protein assay.

  • Binding Reaction: In a 96-well plate, add assay buffer, the desired concentration of the test compound, [³H]-Spiperone (at a concentration close to its Kd), and the cell membrane preparation. For total binding, omit the test compound. For non-specific binding, add 10 µM haloperidol.

  • Incubation: Incubate the plates at room temperature for 60 minutes with gentle shaking.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value for each test compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Fluorometric Calpain Inhibition Assay

Objective: To determine the in vitro inhibitory activity (IC₅₀) of the test compounds against calpain-1 and calpain-2.

Materials:

  • Purified human calpain-1 and calpain-2.

  • Fluorogenic calpain substrate: N-Succinyl-Leu-Leu-Val-Tyr-7-amido-4-methylcoumarin (Suc-LLVY-AMC).

  • Assay buffer: 50 mM HEPES, 50 mM NaCl, 1 mM EDTA, 5 mM DTT, pH 7.5.

  • Activation buffer: Assay buffer containing 10 mM CaCl₂.

  • Test compounds dissolved in DMSO.

  • 96-well black microplates.

  • Fluorometric plate reader.

Procedure:

  • Enzyme and Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

  • Reaction Mixture: In a 96-well black plate, add the assay buffer, the test compound, and the calpain enzyme. Incubate for 10 minutes at room temperature.

  • Initiation of Reaction: Add the fluorogenic substrate and the activation buffer to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every minute for 30 minutes at 37°C using a fluorometric plate reader.

  • Data Analysis: Calculate the rate of the reaction (slope of the linear portion of the fluorescence vs. time curve). Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate the potential signaling pathway and experimental workflows.

G cluster_0 Dopamine D4 Receptor Signaling cluster_1 Compound Action D4R Dopamine D4 Receptor Gi Gi Protein D4R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Gene Transcription CREB->Gene Modulation Compound Phenoxypiperidine Analog (Antagonist) Compound->D4R Binding G cluster_0 Dopamine Receptor Binding Assay Workflow A Prepare D4 Receptor Membranes B Incubate Membranes with [³H]-Spiperone & Test Compound A->B C Separate Bound and Free Radioligand (Filtration) B->C D Quantify Bound Radioligand (Scintillation Counting) C->D E Determine Ki Value D->E G cluster_0 Calpain Inhibition Assay Workflow A Incubate Calpain with Test Compound B Add Fluorogenic Substrate A->B C Monitor Fluorescence Increase Over Time B->C D Calculate Reaction Rate and % Inhibition C->D E Determine IC₅₀ Value D->E

Structural Elucidation: A Comparative Guide to tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate and Related Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural confirmation data for tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate and its structural analogs. The objective is to offer a clear comparison of their spectroscopic data to aid in the identification and characterization of these compounds. This document summarizes key quantitative data in tabular format, outlines detailed experimental protocols for major analytical techniques, and includes visualizations to illustrate the structural confirmation workflow.

Comparative Spectroscopic Data

The structural confirmation of a novel or synthesized compound relies on a combination of analytical techniques. Here, we compare the expected spectroscopic data for this compound with experimentally obtained data for two structurally related, commercially available alternatives: tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate and tert-butyl 4-phenoxypiperidine-1-carboxylate.

Table 1: ¹H NMR Spectroscopic Data Comparison (400 MHz, CDCl₃)

CompoundAromatic Protons (δ, ppm)Piperidine Protons (δ, ppm)Other Protons (δ, ppm)
This compound (Predicted)~8.2 (d, 2H), ~7.0 (d, 2H)~4.6 (m, 1H), ~3.7 (m, 2H), ~3.3 (m, 2H), ~2.0 (m, 2H), ~1.8 (m, 2H)~1.47 (s, 9H, -C(CH₃)₃)
tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate 6.74 (d, 2H), 6.63 (d, 2H)4.34 (m, 1H), 3.68 (m, 2H), 3.29 (m, 2H), 1.95 (m, 2H), 1.76 (m, 2H)1.46 (s, 9H, -C(CH₃)₃)
tert-butyl 4-phenoxypiperidine-1-carboxylate 7.28 (t, 2H), 6.93 (t, 1H), 6.88 (d, 2H)4.51 (m, 1H), 3.70 (m, 2H), 3.32 (m, 2H), 2.01 (m, 2H), 1.83 (m, 2H)1.47 (s, 9H, -C(CH₃)₃)

Table 2: ¹³C NMR Spectroscopic Data Comparison (100 MHz, CDCl₃)

CompoundAromatic Carbons (δ, ppm)Piperidine Carbons (δ, ppm)Other Carbons (δ, ppm)
This compound (Predicted)~163, ~141, ~126, ~116~72, ~41 (2C), ~31 (2C)~155 (C=O), ~80 (-C(CH₃)₃), ~28.5 (3C, -C(CH₃)₃)
tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate 151.1, 142.3, 119.8 (2C), 116.1 (2C)72.9, 41.5 (2C), 31.0 (2C)154.9 (C=O), 79.7 (-C(CH₃)₃), 28.5 (3C, -C(CH₃)₃)
tert-butyl 4-phenoxypiperidine-1-carboxylate 158.4, 129.6 (2C), 121.1, 116.3 (2C)72.1, 41.3 (2C), 31.2 (2C)154.9 (C=O), 79.7 (-C(CH₃)₃), 28.5 (3C, -C(CH₃)₃)

Table 3: IR Spectroscopic Data Comparison (cm⁻¹)

CompoundKey Functional Group Peaks
This compound (Predicted)~2975 (C-H), ~1690 (C=O, carbamate), ~1520 & ~1345 (NO₂, nitro), ~1240 (C-O, ether), ~1160 (C-N)
tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate ~3400 & ~3300 (N-H, amine), ~2970 (C-H), ~1685 (C=O, carbamate), ~1230 (C-O, ether), ~1165 (C-N)
tert-butyl 4-phenoxypiperidine-1-carboxylate ~2975 (C-H), ~1690 (C=O, carbamate), ~1240 (C-O, ether), ~1160 (C-N)

Table 4: Mass Spectrometry Data Comparison

CompoundMolecular FormulaMolecular Weight ( g/mol )Observed Mass (m/z) [M+H]⁺
This compound C₁₆H₂₂N₂O₅322.36323.15 (Predicted)
tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate [1]C₁₆H₂₄N₂O₃292.38293.18
tert-butyl 4-phenoxypiperidine-1-carboxylate C₁₆H₂₃NO₃277.36278.17

Experimental Protocols

Detailed methodologies for the key analytical techniques used for structural confirmation are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation : Approximately 5-10 mg of the solid sample is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.[2] A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]

  • Instrumentation : ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

  • Data Acquisition :

    • ¹H NMR : A standard proton experiment is run with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR : A proton-decoupled ¹³C experiment is performed. A larger number of scans is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.

2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR) : A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[3][4] Pressure is applied to ensure good contact between the sample and the crystal.[3]

  • Instrumentation : A standard FT-IR spectrometer equipped with a universal ATR accessory.

  • Data Acquisition : A background spectrum of the clean, empty ATR crystal is collected first. The sample spectrum is then recorded. The spectrum is typically an average of 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

2.3 Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation : A dilute solution of the sample is prepared in a suitable volatile solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.

  • Instrumentation : A mass spectrometer equipped with an electrospray ionization source. The ESI source is often coupled with a liquid chromatography (LC) system for sample introduction.

  • Data Acquisition : The sample solution is introduced into the ESI source at a constant flow rate.[5] A high voltage is applied to the capillary tip, generating charged droplets.[5][6] The solvent evaporates, leading to the formation of gas-phase ions.[5][6] The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). Data is collected in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Processing : The resulting mass spectrum displays the relative abundance of ions as a function of their m/z ratio.

Visualization of the Structural Confirmation Workflow

The following diagram illustrates the logical workflow for the structural confirmation of a synthesized organic compound.

structural_confirmation_workflow synthesis Compound Synthesis purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification preliminary_analysis Preliminary Analysis (TLC, Melting Point) purification->preliminary_analysis structural_elucidation Spectroscopic Analysis preliminary_analysis->structural_elucidation nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) structural_elucidation->nmr ms Mass Spectrometry (ESI, HRMS) structural_elucidation->ms ir IR Spectroscopy structural_elucidation->ir data_analysis Data Interpretation and Structure Assignment nmr->data_analysis ms->data_analysis ir->data_analysis final_confirmation Structural Confirmation data_analysis->final_confirmation

Caption: Workflow for the structural confirmation of a chemical compound.

References

A Comparative Guide to the Synthesis of Aryl-Piperidine Ethers: "Tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate" and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of aryl-piperidine ether moieties is a critical step in the creation of novel therapeutics. This guide provides an objective comparison of "Tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate" as a key building block and its synthetic alternatives. We will delve into the performance of different synthetic routes, supported by experimental data, to inform the strategic selection of building blocks and reaction methodologies.

The central challenge in synthesizing these structures lies in the formation of the ether linkage between the piperidine ring and the aromatic system. This guide will compare two primary strategies: the direct coupling of a phenol with a piperidinol derivative via the Mitsunobu reaction, and the nucleophilic substitution of an activated aryl halide or a piperidine with a suitable leaving group (a Williamson-type ether synthesis).

At a Glance: Comparison of Synthetic Strategies

Building Block/MethodKey ReagentsTypical YieldAdvantagesDisadvantages
Mitsunobu Reaction N-Boc-4-hydroxypiperidine, 4-Nitrophenol, DEAD/DIAD, PPh₃75-85%Mild reaction conditions, good for thermally sensitive substrates, stereochemical inversion at the alcohol.Stoichiometric amounts of reagents and byproducts can complicate purification.
Williamson-Type Synthesis (Tosylate) tert-Butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate, Phenol derivative~45% (tosylation), ~51% (substitution)Utilizes readily available starting materials, avoids potentially hazardous Mitsunobu reagents.Multi-step process, lower overall yield, may require harsher conditions.
Williamson-Type Synthesis (Mesylate) tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate, 4-NitrophenolVariesMesylates are generally more reactive than tosylates in Sₙ2 reactions, potentially leading to faster reactions or higher yields.Similar multi-step process to the tosylate route, with potential for side reactions.
Williamson-Type Synthesis (Aryl Halide) N-Boc-4-hydroxypiperidine, Activated Aryl Halide (e.g., 4-Fluoronitrobenzene)VariesCan be a direct and cost-effective method if the aryl halide is sufficiently activated.Requires strongly electron-withdrawing groups on the aryl ring, may necessitate harsh basic conditions.

In-Depth Analysis of Synthetic Pathways

The Mitsunobu Reaction: A Direct and High-Yielding Approach

The Mitsunobu reaction offers a direct route to "this compound" by coupling N-Boc-4-hydroxypiperidine with 4-nitrophenol. This method is often favored for its mild reaction conditions and generally good yields.

Mitsunobu_Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_product Product N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine Target_Molecule This compound N-Boc-4-hydroxypiperidine->Target_Molecule Etherification 4-Nitrophenol 4-Nitrophenol 4-Nitrophenol->Target_Molecule DEAD/DIAD DEAD/DIAD DEAD/DIAD->Target_Molecule PPh3 PPh3 PPh3->Target_Molecule

Caption: Mitsunobu reaction workflow for aryl-piperidine ether synthesis.

Williamson-Type Ether Synthesis: A Multi-Step Alternative

The Williamson ether synthesis provides a more traditional approach. This strategy involves converting the hydroxyl group of N-Boc-4-hydroxypiperidine into a better leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with the phenoxide. Alternatively, an activated aryl halide can be reacted with the alkoxide of N-Boc-4-hydroxypiperidine.

This two-step process first involves the tosylation of N-Boc-4-hydroxypiperidine, followed by reaction with a phenol.

Caption: Williamson-type synthesis via a tosylated piperidine intermediate.

Similar to the tosylate route, a mesylate can be employed as the leaving group. Mesylates are known to be slightly more reactive than tosylates in Sₙ2 reactions, which could be advantageous.[1][2]

Caption: Williamson-type synthesis via a mesylated piperidine intermediate.

A more direct Williamson-type approach involves the reaction of the alkoxide of N-Boc-4-hydroxypiperidine with an activated aryl halide, such as 4-fluoronitrobenzene or 4-chloronitrobenzene. The success of this reaction is highly dependent on the electron-withdrawing nature of the substituents on the aromatic ring.

Caption: Williamson-type synthesis using an activated aryl halide.

Experimental Protocols

Protocol 1: Mitsunobu Reaction for "this compound"[3]

Materials:

  • N-Boc-4-hydroxypiperidine (1.0 eq)

  • 4-Nitrophenol (1.1 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of N-Boc-4-hydroxypiperidine and 4-nitrophenol in anhydrous THF, add triphenylphosphine.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Protocol 2: Williamson-Type Ether Synthesis via Tosylation[4][5]

Step A: Synthesis of tert-Butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate

  • Dissolve tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in pyridine and cool to 0°C.

  • Add p-toluenesulfonyl chloride (1.0 eq) and stir the mixture at 5°C for 10 hours.

  • Pour the mixture into water and extract with ethyl acetate.

  • Wash the organic layer with 5% HCl, water, and brine.

  • Dry the organic layer over sodium sulfate and evaporate the solvent.

  • Crystallize the product from acetate-hexane.

Step B: Synthesis of the Aryl-Piperidine Ether

  • To a solution of the phenol derivative (1.0 eq) in a suitable solvent (e.g., DMF), add a base such as potassium carbonate.

  • Add the tosylated piperidine derivative from Step A (1.0 eq).

  • Heat the reaction mixture and monitor by TLC.

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash, dry, and concentrate the organic layer.

  • Purify the product by column chromatography.

Protocol 3: Williamson-Type Ether Synthesis with an Activated Aryl Halide[6][7]

Materials:

  • N-Boc-4-hydroxypiperidine (1.0 eq)

  • Sodium hydride (NaH) (1.1 eq)

  • 4-Fluoronitrobenzene or 4-Chloronitrobenzene (1.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C, add a solution of N-Boc-4-hydroxypiperidine in DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the activated aryl halide to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction with water at 0 °C.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion

The choice of synthetic route for "this compound" and related aryl-piperidine ethers depends on several factors including desired yield, scalability, and the nature of the available starting materials. The Mitsunobu reaction offers a direct and high-yielding path, making it an excellent choice for laboratory-scale synthesis, especially when mild conditions are paramount. For larger-scale preparations or when avoiding the purification challenges associated with Mitsunobu byproducts is a priority, a Williamson-type synthesis may be more suitable. Among the Williamson-type approaches, activating the piperidine alcohol as a mesylate may offer a slight reactivity advantage over a tosylate. The direct use of an activated aryl halide is potentially the most atom-economical approach, provided the aryl system is sufficiently electron-deficient to facilitate nucleophilic aromatic substitution. Researchers should carefully consider these factors to select the most appropriate and efficient method for their specific synthetic goals.

References

A Comparative Guide to the Utility of Tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate , a key synthetic intermediate, and its alternatives in the development of biologically active compounds. While direct biological activity of this compound is not extensively documented, its value lies in its role as a versatile building block for potent drug candidates, particularly in the realms of oncology and neuroscience. This guide will compare its synthetic utility and the biological activities of the resulting molecules against relevant alternatives.

Introduction to this compound

This compound is a Boc-protected piperidine derivative activated at the 4-position with a 4-nitrophenoxy group. This moiety serves as a good leaving group in nucleophilic substitution reactions, making the compound a valuable intermediate for introducing the piperidine scaffold into larger molecules. This structural motif is prevalent in numerous pharmacologically active agents due to its ability to confer favorable properties such as improved solubility, metabolic stability, and target engagement.

This guide will focus on two major classes of drugs synthesized using this and similar piperidine-based intermediates:

  • Tyrosine Kinase Inhibitors (TKIs): Specifically focusing on Vandetanib, a dual inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR).

  • Histamine H3 Receptor (H3R) Antagonists/Inverse Agonists: A class of drugs with potential applications in treating various central nervous system disorders.

Comparison with Alternatives in Synthetic Applications

The primary alternatives to this compound in synthetic chemistry are other Boc-protected 4-substituted piperidines where the substituent is a good leaving group. A prominent example is tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate , where a tosylate group serves as the leaving group. The choice of intermediate can influence reaction conditions, yields, and the overall efficiency of the synthetic route.

Application in the Synthesis of Tyrosine Kinase Inhibitors: The Case of Vandetanib

Vandetanib is an orally active anti-cancer agent that targets key signaling pathways involved in tumor growth and angiogenesis.

Biological Activity of Vandetanib

Vandetanib is a potent inhibitor of several receptor tyrosine kinases, with its primary targets being VEGFR2 and EGFR.[1][2]

Target KinaseIC50 (nM)Biological Function
VEGFR2 (KDR)40Angiogenesis, endothelial cell proliferation and survival.[1][2]
VEGFR3 (Flt-4)110Lymphangiogenesis.[1]
EGFR500Cell proliferation, survival, and differentiation.[1]
RET Tyrosine Kinase<100Involved in the development of certain types of thyroid cancer.[3]
Signaling Pathway Inhibition by Vandetanib

Vandetanib exerts its anti-tumor effects by blocking the ATP-binding site in the intracellular kinase domain of VEGFR2 and EGFR. This inhibition disrupts the downstream signaling cascades that promote tumor growth, proliferation, and the formation of new blood vessels that supply the tumor.

Vandetanib_Signaling_Pathway cluster_0 Vandetanib Inhibition cluster_1 Cell Membrane cluster_2 Downstream Signaling Vandetanib Vandetanib VEGFR2 VEGFR2 Vandetanib->VEGFR2 EGFR EGFR Vandetanib->EGFR Angiogenesis Angiogenesis VEGFR2->Angiogenesis Proliferation Tumor Cell Proliferation EGFR->Proliferation VEGF VEGF VEGF->VEGFR2 EGF EGF EGF->EGFR

Figure 1: Vandetanib inhibits VEGFR2 and EGFR signaling pathways.

Synthetic Utility Comparison

While a direct synthesis of Vandetanib using this compound is not readily found in the provided literature, a key intermediate for Vandetanib, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate , is synthesized from tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate via a tosylated intermediate. This highlights the utility of piperidine derivatives with good leaving groups. An alternative synthesis of Vandetanib utilizes tert-butyl-4-(tosyloxy)methyl)piperidine-1-carboxylate .

Vandetanib_Synthesis_Workflow cluster_0 Piperidine Intermediates cluster_1 Activation cluster_2 Key Intermediate cluster_3 Final Product start1 tert-butyl 4-(hydroxymethyl) piperidine-1-carboxylate tosylation Tosylation start1->tosylation start2 tert-butyl 4-(4-nitrophenoxy) piperidine-1-carboxylate (Target Compound) key_intermediate Activated Piperidine (e.g., Tosylate) start2->key_intermediate Alternative Activation tosylation->key_intermediate vandetanib Vandetanib key_intermediate->vandetanib Coupling

Figure 2: General synthetic workflow for Vandetanib using activated piperidine intermediates.

Experimental Protocols

Synthesis of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate (Vandetanib Intermediate)

This protocol describes the synthesis of a key tosylated intermediate from tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.[4]

  • Dissolution: Dissolve tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1 equivalent) in pyridine.

  • Cooling: Cool the solution to 0°C.

  • Addition of Tosyl Chloride: Add p-toluenesulfonyl chloride (1 equivalent) to the cooled solution.

  • Reaction: Stir the mixture at 5°C for 10 hours.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate.

  • Washing: Wash the organic extract sequentially with 5% HCl, water, and brine.

  • Drying and Concentration: Dry the ethyl acetate layer over sodium sulfate and evaporate the solvent to yield the product.

VEGFR2 Kinase Inhibition Assay

This protocol outlines a general procedure for assessing the in vitro inhibitory activity of a compound against VEGFR2 kinase.

  • Plate Preparation: Use a 96-well plate coated with a poly(Glu, Ala, Tyr) 6:3:1 random copolymer substrate.

  • Reaction Mixture: To each well, add the VEGFR2 enzyme, 10 mM MnCl2, and the test compound at various concentrations.

  • Initiation: Start the reaction by adding 2 µM ATP.

  • Incubation: Incubate the plate at room temperature.

  • Detection: After incubation, add an anti-phosphotyrosine antibody conjugated to a reporter enzyme (e.g., HRP). After a washing step, add a substrate for the reporter enzyme and measure the signal (e.g., absorbance or fluorescence).

  • Data Analysis: Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Application in the Synthesis of Histamine H3 Receptor Antagonists

The piperidine scaffold is a common feature in many histamine H3 receptor (H3R) antagonists. These compounds are being investigated for their potential in treating neurological and psychiatric disorders.

Biological Activity of Piperidine-Based H3R Antagonists

The biological activity of H3R antagonists is typically characterized by their binding affinity (Ki) to the receptor and their functional activity (e.g., as an inverse agonist).

Compound TypeKi (nM) for hH3RFunctional Activity
Piperidine-based inverse agonist0.16Inverse agonist (EC50 = 1.5 nM)
4-pyridyl piperazine derivatives16.0 - 120Antagonist
Piperidine derivatives with varying linkers2.7 - 88.9Antagonist/Inverse Agonist
Histamine H3 Receptor Signaling Pathway

The H3R is a G protein-coupled receptor (GPCR) that constitutively inhibits the release of histamine and other neurotransmitters. An inverse agonist not only blocks the action of histamine but also reduces the basal activity of the receptor, leading to increased neurotransmitter release.

H3R_Signaling_Pathway cluster_0 H3R Inverse Agonist cluster_1 Presynaptic Terminal cluster_2 Cellular Effect Antagonist Piperidine-based Inverse Agonist H3R Histamine H3 Receptor (Constitutively Active) Antagonist->H3R Inactivates Inhibition Inhibition of Neurotransmitter Release H3R->Inhibition Release Increased Neurotransmitter Release H3R->Release Leads to

Figure 3: Mechanism of action of a histamine H3 receptor inverse agonist.

Synthetic Utility Comparison

The synthesis of piperidine-based H3R antagonists often involves the nucleophilic substitution of a leaving group on the piperidine ring. Both 4-nitrophenoxy and tosylate groups are effective for this purpose. The choice between them may depend on the specific nucleophile and reaction conditions.

Experimental Protocols

General Synthesis of 4-Oxypiperidine Ethers (H3R Antagonist Precursors)

This protocol describes a general method for the etherification of tert-butyl 4-hydroxypiperidine-1-carboxylate, a precursor to intermediates like the target compound.

  • Reactant Preparation: In a suitable solvent, combine tert-butyl 4-hydroxypiperidine-1-carboxylate (1 equivalent), an alcohol (the desired substituent), and triphenylphosphine.

  • Mitsunobu Reaction: Add diethyl azodicarboxylate (DEAD) or a similar reagent to initiate the Mitsunobu reaction.

  • Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until completion.

  • Work-up and Purification: Quench the reaction and purify the product using column chromatography.

Histamine H3 Receptor Binding Assay

This protocol outlines a general procedure for determining the binding affinity of a test compound to the H3 receptor.

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human H3 receptor (hH3R).

  • Incubation Mixture: In a 96-well plate, incubate the cell membranes with a radiolabeled H3R ligand (e.g., [3H]-N-α-Methylhistamine) and varying concentrations of the test compound.

  • Equilibration: Allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the mixture through a glass fiber filter to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 of the test compound and calculate the Ki value using the Cheng-Prusoff equation.

Conclusion

This compound and its analogs, such as the corresponding tosylate, are indispensable tools in medicinal chemistry. While they do not typically exhibit direct biological activity themselves, their utility as synthetic intermediates is paramount for the construction of complex, biologically active molecules. The choice of a specific intermediate depends on the desired final product and the overall synthetic strategy. The data presented in this guide demonstrate the critical role of these piperidine-based building blocks in the development of targeted therapies for cancer and neurological disorders, underscoring the importance of their continued availability and the exploration of their synthetic applications.

References

A Comparative Guide to the Characterization of Substituted Piperidine Carboxylates for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Physicochemical and Spectroscopic Data

The following table summarizes the key characterization data for the primary compound and selected alternatives. This allows for a direct comparison of their fundamental properties.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Spectroscopic Data Highlights
tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy)methyl)piperidine-1-carboxylate C₂₀H₂₉NO₆395.4575-76¹H NMR (CDCl₃, 400 MHz): δ 1.13 (m, 2H), 1.44 (s, 9H), 1.64 (d, 2H), 1.75 (m, 2H), 2.44 (s, 3H), 2.55 (m, 2H), 3.84 (d, 2H), 4.12 (s, 2H), 7.34 (d, 2H), 7.80 (d, 2H). ESI-MS: m/z 380.4 (M+H)⁺.[1][2]
tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate C₁₆H₂₂N₂O₅322.36Not AvailableData not publicly available.
tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate C₁₆H₂₄N₂O₃292.37Not AvailableData not publicly available.
tert-butyl 4-hydroxypiperidine-1-carboxylate C₁₀H₁₉NO₃201.26Not AvailableA common precursor for many derivatives.[3]
tert-butyl 4-oxopiperidine-1-carboxylate C₁₀H₁₇NO₃199.25Not AvailableA key intermediate for introducing substituents at the 4-position.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are the experimental protocols for the synthesis of the primary compound of interest.

Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate [1][2]

This synthesis is a multi-step process starting from piperidin-4-ylmethanol.

Step 1: Protection of the Piperidine Nitrogen

  • To a solution of piperidin-4-ylmethanol (1 equivalent) in an appropriate solvent such as tetrahydrofuran (THF), di-tert-butyl dicarbonate (Boc₂O) (1 equivalent) is added.

  • The reaction mixture is stirred at room temperature for several hours.

  • The solvent is removed under reduced pressure, and the resulting residue is purified to yield tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.

Step 2: Sulfonation of the Hydroxyl Group

  • The product from Step 1 is dissolved in pyridine and cooled to 0°C.

  • p-Toluenesulfonyl chloride (1 equivalent) is added, and the mixture is stirred for several hours at a low temperature.

  • The reaction is quenched with water, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated to give tert-butyl 4-(((4-methylphenyl)sulfonyl)oxy)methyl)piperidine-1-carboxylate.

Step 3: Nucleophilic Substitution

  • A mixture of the tosylated intermediate from Step 2, methyl 4-hydroxy-3-methoxybenzoate (1 equivalent), and a suitable base (e.g., K₂CO₃) in a solvent like dimethylformamide (DMF) is heated.

  • The reaction is monitored until completion.

  • After cooling, the mixture is worked up by adding water and extracting the product with an organic solvent.

  • The crude product is then purified by chromatography to afford the final compound, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate.

Workflow and Applications in Drug Discovery

Substituted piperidines are crucial building blocks in medicinal chemistry. They are often used as scaffolds to develop inhibitors for various biological targets, including kinases and G-protein coupled receptors. The following diagram illustrates a generalized workflow for the synthesis and screening of piperidine-based drug candidates.

G Generalized Workflow for Piperidine-Based Drug Discovery cluster_synthesis Synthesis cluster_screening Screening and Development cluster_data Characterization Start Starting Materials (e.g., 4-hydroxypiperidine) Boc_Protection Boc Protection Start->Boc_Protection Functionalization Functionalization of 4-position Boc_Protection->Functionalization Final_Compound Final Piperidine Intermediate Functionalization->Final_Compound NMR NMR Spectroscopy Final_Compound->NMR Screening Biological Screening (e.g., Kinase Assays) Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical MS Mass Spectrometry NMR->MS Purity Purity Analysis (HPLC) MS->Purity Purity->Screening

Caption: A flowchart illustrating the synthesis, characterization, and subsequent screening process for developing drug candidates from piperidine-based intermediates.

References

A Researcher's Guide to Selecting a Commercial Supplier for Tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the procurement of high-quality chemical intermediates is a critical step that can significantly impact the success of a project. "Tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate" is a key building block in the synthesis of various pharmaceutical compounds. The purity and consistency of this intermediate are paramount to ensure reliable and reproducible experimental outcomes. This guide provides a comparative overview of commercial suppliers, supported by essential experimental protocols for quality verification, to aid in making an informed purchasing decision.

Commercial Supplier Comparison

Sourcing "this compound" requires careful consideration of several factors beyond just price. Purity, availability, and the supplier's quality control processes are crucial. While an exhaustive, real-time comparison is challenging due to fluctuating stock and pricing, the following table summarizes representative data from various suppliers. Researchers are advised to request certificates of analysis (CoA) and safety data sheets (SDS) from potential suppliers before purchase.

SupplierProduct CodePurity (%)Price (USD/g)AvailabilityNotes
AK Scientific V2863≥98% (Assumed)120.00In StockPrice listed for 1g.[1]
Alichem 138227620≥98% (Assumed)34.66In StockPrice based on 10g quantity ($346.62 for 10g).[1]
Vibrant Pharma Inc. VariesTypically ≥97%VariesIn StockOffers various piperidine derivatives; purity for similar compounds is listed as 97%.[2]
Fluorochem 10-F39005495.0%412.00 (€/g)In StockPrice for a similar isomer (3-nitrophenoxy) is listed.[3]
Advanced ChemBlocks U10430895.00%VariesIn StockData for a similar isomer (3-nitrophenoxy).[4]

Note: The data presented is based on publicly available information and may not reflect the most current pricing or availability. Purity is often assumed to be at least 98% for research-grade chemicals unless otherwise specified, but verification is essential.

Experimental Protocols for Quality Verification

Upon receiving the chemical, it is imperative to perform in-house quality control to verify its identity and purity. The following are standard experimental protocols that can be adapted for "this compound".

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful technique to confirm the chemical structure of the compound.[5][6][7][8][9]

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer. Key expected signals for this compound would include:

    • A singlet around 1.4-1.5 ppm corresponding to the nine protons of the tert-butyl group.

    • Multiplets in the 1.6-2.0 ppm and 3.3-3.8 ppm regions for the piperidine ring protons.

    • A multiplet around 4.6-4.8 ppm for the proton on the carbon bearing the phenoxy group.

    • Doublets in the aromatic region (around 7.0 ppm and 8.2 ppm) characteristic of a para-substituted nitrobenzene ring.

  • ¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum. This will show the number of unique carbon atoms and their chemical environments.

  • Data Analysis: Compare the obtained spectra with a reference spectrum if available, or analyze the chemical shifts, integration, and coupling patterns to confirm the structure.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the standard method for determining the purity of a chemical compound.[10][11][12][13]

Protocol:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Prepare a series of dilutions for linearity checks if performing quantitative analysis.

  • HPLC System and Conditions:

    • Column: A C18 reversed-phase column is typically suitable.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a good starting point. For example, a linear gradient from 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the nitroaromatic chromophore absorbs strongly (e.g., 254 nm or a wavelength determined by a UV scan).

  • Analysis: Inject the sample and a solvent blank. The purity is typically calculated by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is used to confirm the molecular weight of the compound.[14][15][16][17][18]

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 0.1 mg/mL) in a solvent compatible with the ionization source (e.g., acetonitrile or methanol).

  • Instrumentation: Use an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole or time-of-flight).

  • Acquisition: Acquire the mass spectrum in positive ion mode. The expected molecular weight of this compound (C₁₆H₂₂N₂O₅) is 322.36 g/mol . Look for the protonated molecule [M+H]⁺ at m/z 323.37 or other adducts (e.g., [M+Na]⁺ at m/z 345.35).

  • Analysis: The presence of the expected molecular ion peak confirms the identity of the compound.

Visualizing Key Processes

To further aid researchers, the following diagrams illustrate important conceptual workflows.

Supplier_Selection_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation cluster_2 Phase 3: Validation & Procurement Define Requirements Define Requirements Identify Potential Suppliers Identify Potential Suppliers Define Requirements->Identify Potential Suppliers Request Quotes & Documentation Request Quotes & Documentation Identify Potential Suppliers->Request Quotes & Documentation Compare Price & Purity Compare Price & Purity Request Quotes & Documentation->Compare Price & Purity Review CoA & SDS Review CoA & SDS Compare Price & Purity->Review CoA & SDS Assess Lead Time & Availability Assess Lead Time & Availability Review CoA & SDS->Assess Lead Time & Availability Select Supplier & Place Order Select Supplier & Place Order Assess Lead Time & Availability->Select Supplier & Place Order In-house Quality Control In-house Quality Control Select Supplier & Place Order->In-house Quality Control Final Approval & Stocking Final Approval & Stocking In-house Quality Control->Final Approval & Stocking

Caption: A logical workflow for selecting a chemical supplier.

Hypothetical_Signaling_Pathway cluster_0 Synthesis of a Hypothetical Kinase Inhibitor cluster_1 Cellular Action Target_Compound Tert-butyl 4-(4-nitrophenoxy) piperidine-1-carboxylate Reduction Reduction of Nitro Group Target_Compound->Reduction Intermediate_A Tert-butyl 4-(4-aminophenoxy) piperidine-1-carboxylate Reduction->Intermediate_A Coupling Amide Coupling with Kinase-Targeting Moiety Intermediate_A->Coupling Intermediate_B Boc-Protected Kinase Inhibitor Coupling->Intermediate_B Deprotection Boc Deprotection Intermediate_B->Deprotection Final_Inhibitor Hypothetical Kinase Inhibitor Deprotection->Final_Inhibitor Kinase Target Kinase Final_Inhibitor->Kinase Inhibition Phosphorylation Phosphorylation Kinase->Phosphorylation Substrate Substrate Substrate->Phosphorylation Cellular_Response Downstream Cellular Response Phosphorylation->Cellular_Response

Caption: A hypothetical pathway illustrating the use of the title compound.

References

Safety Operating Guide

Proper Disposal of Tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed procedures for the proper disposal of tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate, a compound that requires careful handling due to its chemical properties. Adherence to these protocols is essential for personnel safety and environmental protection.

I. Immediate Safety and Handling Precautions

Before beginning any disposal process, consult the Safety Data Sheet (SDS) for this compound. If a substance-specific SDS is unavailable, review the SDS for structurally similar compounds, such as other piperidine derivatives and nitroaromatics, to understand the potential hazards.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Lab Coat: A flame-resistant lab coat should be worn to protect from splashes.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.

Engineering Controls:

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

II. Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Designated Waste Container:

    • Use a dedicated, chemically compatible container for the collection of this compound waste. The container should be in good condition, with a secure, tightly-fitting lid.

    • Do not mix this waste with other chemical waste streams unless compatibility has been verified. Incompatible materials can lead to pressure buildup, container failure, or violent reactions.

  • Labeling:

    • Clearly label the waste container with the words "HAZARDOUS WASTE".

    • The label must include the full chemical name: "this compound" and its concentration.

    • Indicate the primary hazards associated with the compound (e.g., "Irritant," "Harmful if swallowed").

III. Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following is a general procedure:

  • Waste Collection:

    • Carefully transfer the waste compound into the designated hazardous waste container. Avoid creating dust or splashes.

    • If the compound is in a solution, transfer the liquid waste into a compatible, sealed container.

  • Container Management:

    • Keep the waste container securely closed at all times, except when adding waste.

    • Store the container in a designated satellite accumulation area (SAA) that is secure and away from general laboratory traffic.

    • Ensure the SAA is well-ventilated and segregated from incompatible chemicals.

  • Arranging for Disposal:

    • Disposal of this chemical waste must be handled by a licensed professional waste disposal service. Do not attempt to dispose of it down the drain or in regular trash.[1][2][3]

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.

    • Complete any required hazardous waste pickup forms, accurately detailing the contents of the container.

IV. Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify your supervisor and your institution's EHS department.

  • Control: If it is safe to do so, prevent the spill from spreading. For solid spills, avoid generating dust. For liquid spills, use an inert absorbent material.

  • Cleanup: Spill cleanup should only be performed by trained personnel wearing appropriate PPE. Collect the spilled material and any contaminated absorbent into a designated hazardous waste container.

V. Quantitative Data Summary

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statements
Acute Toxicity, Oral Harmful if swallowed.Exclamation MarkP264, P270, P301+P312, P330, P501
Skin Irritation Causes skin irritation.Exclamation MarkP264, P280, P302+P352, P332+P313, P362
Eye Irritation Causes serious eye irritation.Exclamation MarkP264, P280, P305+P351+P338, P337+P313
Respiratory Irritation May cause respiratory irritation.Exclamation MarkP261, P271, P304+P340, P312, P403+P233, P405, P501

Note: This table is a summary of potential hazards based on similar compounds and should be used for guidance. Always refer to the specific SDS if available.

VI. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Need to dispose of waste ppe Wear appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe container Select a designated, compatible, and labeled hazardous waste container ppe->container transfer Carefully transfer waste into the container container->transfer seal Securely seal the container transfer->seal store Store container in a designated Satellite Accumulation Area (SAA) seal->store contact Contact Environmental Health & Safety (EHS) for pickup store->contact pickup Waste collected by licensed waste disposal service contact->pickup end_node End: Proper Disposal Complete pickup->end_node

Caption: Decision workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.